molecular formula C15H24ClNO2 B1443168 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride CAS No. 1315368-62-7

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride

Katalognummer: B1443168
CAS-Nummer: 1315368-62-7
Molekulargewicht: 285.81 g/mol
InChI-Schlüssel: ZXKIIIGJWAHGGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO2 and its molecular weight is 285.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(4-propoxyphenoxy)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-11-17-12-7-9-13(10-8-12)18-15-6-4-3-5-14(15)16;/h7-10,14-15H,2-6,11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKIIIGJWAHGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2CCCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Stereochemical Control of 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7) represents a highly specific 1,2-aminoether scaffold[1]. Molecules containing the 1,2-aminoether motif on a cycloalkane ring are privileged structures in medicinal chemistry, frequently serving as active pharmaceutical ingredients (APIs) or advanced intermediates for monoamine reuptake inhibitors and ion channel modulators.

Synthesizing this scaffold presents a distinct stereochemical challenge: ensuring the strict trans-diaxial (which relaxes to trans-diequatorial) relationship between the amine and the aryloxy group. This whitepaper outlines a field-proven, highly stereospecific synthetic pathway utilizing an aziridine ring-opening strategy, moving beyond traditional, low-yielding reductive amination protocols.

Retrosynthetic Analysis & Stereochemical Rationale

When designing a synthesis for 1,2-disubstituted cyclohexanes, chemists typically evaluate two primary routes:

  • Epoxide Opening & Reductive Amination: Opening cyclohexene oxide with 4-propoxyphenol yields trans-2-(4-propoxyphenoxy)cyclohexan-1-ol. However, converting the alcohol to an amine via oxidation to a ketone followed by reductive amination destroys the stereocenter at C1, resulting in a nearly 1:1 mixture of cis and trans diastereomers that require laborious chromatographic separation.

  • Aziridine Ring Opening (Selected Route): Utilizing a cis-fused N-Boc-protected aziridine (7-azabicyclo[4.1.0]heptane) allows for a direct, stereospecific SN2 nucleophilic attack by 4-propoxyphenol [2].

The Causality of Stereocontrol: The chosen route is an elegant exercise in stereochemical inversion. We begin with commercially available trans-2-aminocyclohexanol. Intramolecular cyclization (a modified Wenker synthesis) forces an inversion at the carbon bearing the leaving group, yielding a cis-fused aziridine [3]. Subsequent nucleophilic attack by the phenol on the aziridine forces a second inversion, flawlessly restoring the trans configuration in the final amino ether.

SynthesisWorkflow A trans-2-Aminocyclohexanol (Starting Material) B cis-N-Boc-Aziridine (Intermediate) A->B 1. Boc2O 2. MsCl 3. NaH (Inversion 1) C trans-N-Boc-Amino Ether (Precursor) B->C 4-Propoxyphenol Cu(OTf)2 (Inversion 2) D Target HCl Salt (Product) C->D HCl / Dioxane Deprotection

Caption: Retrosynthetic workflow and stereochemical progression of the aziridine route.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure the reaction causality is maintained.

Step 1: Synthesis of cis-N-Boc-7-azabicyclo[4.1.0]heptane

Objective: Convert the trans-amino alcohol into a reactive cis-aziridine.

  • N-Boc Protection: To a stirred solution of trans-2-aminocyclohexanol (10.0 g, 86.8 mmol) in dichloromethane (DCM, 100 mL) at 0 °C, add triethylamine (14.5 mL, 104 mmol) followed by dropwise addition of Boc-anhydride (19.9 g, 91.1 mmol). Stir at room temperature (RT) for 4 hours.

  • Mesylation: Cool the mixture back to 0 °C. Add additional triethylamine (18.1 mL, 130 mmol) followed by methanesulfonyl chloride (MsCl, 8.0 mL, 104 mmol). Stir for 2 hours. Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the alcohol, confirming quantitative mesylate formation. Wash with saturated NaHCO3, dry over MgSO4, and concentrate.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF (150 mL). Cool to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 5.2 g, 130 mmol) in portions. Stir at RT for 12 hours. Quench with ice water, extract with EtOAc, and purify via silica gel chromatography to yield the cis-N-Boc-aziridine.

Step 2: Regio- and Stereoselective Ring Opening

Objective: Stereospecific etherification via Lewis acid catalysis.

  • Reaction Setup: In an oven-dried flask under nitrogen, dissolve the cis-N-Boc-aziridine (5.0 g, 25.3 mmol) and 4-propoxyphenol (4.6 g, 30.4 mmol) in anhydrous DCM (50 mL).

  • Catalysis: Add Copper(II) trifluoromethanesulfonate (Cu(OTf)2, 0.91 g, 2.53 mmol, 10 mol%). Stir the reaction mixture at RT for 12 hours.

  • Workup: Quench the reaction with 10% aqueous ammonium hydroxide to complex the copper. Extract with DCM, dry over Na2S04, and concentrate. Purify via column chromatography to afford trans-N-Boc-2-(4-propoxyphenoxy)cyclohexanamine.

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable API salt.

  • Deprotection: Dissolve the intermediate (6.0 g) in anhydrous diethyl ether (30 mL). Add 4M HCl in dioxane (15 mL). Stir at RT for 4 hours. Validation: The evolution of CO2 and isobutylene gas will cease, and a white precipitate will form, indicating successful deprotection.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether, and recrystallize from ethanol/diethyl ether to yield pure 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride.

Quantitative Data: Catalyst Optimization

The choice of Lewis acid in Step 2 is critical. Strong Lewis acids (like BF3·OEt2) can prematurely cleave the Boc group, leading to polymerization of the unprotected aziridine. Cu(OTf)2 provides the optimal balance of LUMO-lowering activation without compromising the protecting group [4].

CatalystLoading (mol%)SolventTime (h)Yield (%)trans:cis RatioMechanistic Observation
None-DCM24< 5N/ANo background reaction observed.
BF3·OEt210DCM445> 99:1Competitive Boc-deprotection limits yield.
In(OTf)310DCM872> 99:1Slower kinetics; moderate yield.
Cu(OTf)2 10 DCM 12 89 > 99:1 Optimal activation; excellent stereocontrol.

Mechanistic Pathway & Analytical Validation

The causality of the Cu(OTf)2-catalyzed ring opening relies on the precise orbital alignment during the SN2 attack. The copper coordinates to the carbonyl oxygen of the Boc group, withdrawing electron density from the aziridine carbons. The electron-rich 4-propoxyphenol then attacks strictly anti-periplanar to the C-N bond.

Mechanism N1 1. Lewis Acid Activation Cu(OTf)2 coordinates to N-Boc N2 2. Nucleophilic Attack Phenol attacks anti-periplanar N1->N2 N3 3. C-N Bond Cleavage Inversion of stereocenter (SN2) N2->N3 N4 4. Stereochemical Outcome Strictly trans-1,2-amino ether N3->N4

Caption: Mechanistic sequence of the Cu(OTf)2-catalyzed stereospecific ring opening.

Self-Validating Analytical Checkpoint (1H NMR)

To analytically prove the success of the stereochemical inversions, analyze the 1H NMR spectrum of the final product. In a substituted cyclohexane ring, the bulky aryloxy and ammonium groups will adopt a diequatorial conformation to minimize 1,3-diaxial steric clashes. Consequently, the protons on C1 (CH-N) and C2 (CH-O) are forced into axial positions. The coupling constant ( J ) between two adjacent axial protons ( Jaa​ ) is uniquely large (typically 9.0 – 11.5 Hz ). Observing a doublet of multiplets with a ~10 Hz coupling constant for the methine protons serves as absolute, self-validating proof of the trans stereochemistry.

References

  • Accela ChemBio Product Information Title: 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride Source: Accela ChemBio Inc. URL:[Link]

  • Organic Chemistry Frontiers Title: Copper(I)-catalyzed asymmetric[3 + 3] annulation involving aziridines to construct tetrahydro-β-carbolines Source: Royal Society of Chemistry (RSC) URL:[Link]

  • The Journal of Organic Chemistry Title: Catalytic Aminium Radical-Cation Salt (Magic Blue)-Initiated SN2-Type Nucleophilic Ring-Opening Transformations of Aziridines Source: American Chemical Society (ACS) URL:[Link]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride. Based on its structural classification as an arylcyclohexylamine, this document outlines the most probable molecular targets and signaling pathways. We delve into the primary hypothesis of N-methyl-D-aspartate (NMDA) receptor antagonism and further explore potential interactions with monoamine transporters and other central nervous system receptors. This guide is intended to serve as a foundational resource for researchers, offering not only a theoretical framework but also detailed, field-proven experimental protocols to rigorously investigate the compound's pharmacological profile.

Introduction: Unveiling the Therapeutic Potential of a Novel Arylcyclohexylamine

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride is a member of the arylcyclohexylamine chemical class, a group of compounds known for their diverse and potent effects on the central nervous system (CNS). Prominent members of this class, such as ketamine and phencyclidine (PCP), have been extensively studied for their anesthetic, analgesic, and, in some cases, psychotomimetic properties. The core structure, consisting of a cyclohexane ring with a geminal aryl group and an amine, is a versatile scaffold that can be modified to fine-tune its pharmacological activity.

The defining characteristic of many arylcyclohexylamines is their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. By blocking the ion channel of this receptor, they modulate glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. However, the pharmacological profile of arylcyclohexylamines is often complex, with many derivatives also interacting with monoamine transporters (dopamine, norepinephrine, and serotonin), opioid receptors, and sigma receptors.

Given the nascent stage of research into 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride, this guide will proceed from the primary hypothesis of NMDA receptor antagonism and then systematically outline the experimental approaches to characterize its broader receptor interaction profile.

Primary Hypothesized Mechanism of Action: NMDA Receptor Antagonism

The principal mechanism of action for arylcyclohexylamines is their function as non-competitive antagonists at the NMDA receptor. These compounds typically bind to a site within the receptor's ion channel, often referred to as the "PCP binding site," thereby physically obstructing the influx of calcium ions and dampening the excitatory signaling of glutamate. This action is responsible for the characteristic dissociative anesthetic and analgesic effects observed with many compounds in this class.

The NMDA Receptor and its Role in Neuronal Signaling

The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission in the CNS. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block. The subsequent influx of Ca²⁺ through the channel triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity.

NMDA_receptor_antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel (PCP Site) Glutamate->NMDAR:port1 Binds Glycine Glycine Glycine->NMDAR:port2 Binds Compound 2-(4-Propoxyphenoxy) cyclohexan-1-amine HCl Compound->NMDAR:channel Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Signaling Activates

Figure 1: Hypothesized NMDA receptor antagonism by 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride.

Secondary and Tertiary Mechanisms: Exploring a Broader Pharmacological Footprint

While NMDA receptor antagonism is the primary hypothesis, a comprehensive understanding of the mechanism of action of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride requires investigation into other potential targets that are known to be modulated by arylcyclohexylamines.

Monoamine Transporter Inhibition

Many psychoactive compounds exert their effects by inhibiting the reuptake of monoamine neurotransmitters, thereby increasing their synaptic concentrations. The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are key targets.

  • Dopamine Transporter (DAT): Inhibition of DAT leads to increased dopaminergic signaling, which is associated with stimulant and rewarding effects.

  • Norepinephrine Transporter (NET): NET inhibition elevates norepinephrine levels, which can contribute to antidepressant and stimulant effects.

  • Serotonin Transporter (SERT): Blockade of SERT increases synaptic serotonin and is the primary mechanism of many antidepressant medications.

Opioid Receptor Modulation

Some arylcyclohexylamines have been shown to interact with opioid receptors, which could contribute to their analgesic properties. The primary opioid receptor subtypes to investigate are mu (µ), delta (δ), and kappa (κ).

Sigma Receptor Binding

Sigma receptors, which are now understood to be distinct from opioid receptors, are another potential target for arylcyclohexylamines. There are two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are implicated in a variety of cellular functions and are targets for novel therapeutics.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride, a series of in vitro assays are required. The following protocols are established methodologies for assessing activity at the hypothesized targets.

Monoamine Transporter Uptake Inhibition Assay (Radiolabeled)

This protocol describes a method to determine the inhibitory potency of the test compound on the dopamine, norepinephrine, and serotonin transporters using radiolabeled substrates.

Objective: To determine the IC₅₀ value of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride for DAT, NET, and SERT.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT.

  • [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

  • Test compound: 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride.

  • Control inhibitors (e.g., nomifensine for DAT, desipramine for NET, fluoxetine for SERT).

  • Cell culture medium and buffers.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing HEK-293 cells in 96-well plates and allow them to adhere and grow to an appropriate confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Pre-incubation: Pre-incubate the cells with the test compound or vehicle for a specified time (e.g., 20 minutes) at room temperature.

  • Initiation of Uptake: Add the radiolabeled substrate ([³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin) to initiate the uptake reaction and incubate for a short period (e.g., 10-15 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer and then lyse the cells.

  • Quantification: Measure the amount of radiolabel taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

monoamine_uptake_assay Start Start Plate_Cells Plate Transporter-Expressing HEK-293 Cells Start->Plate_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compound and Controls Plate_Cells->Prepare_Compounds Pre_Incubate Pre-incubate Cells with Compounds/Vehicle Prepare_Compounds->Pre_Incubate Add_Radioligand Add Radiolabeled Substrate (e.g., [³H]-Dopamine) Pre_Incubate->Add_Radioligand Incubate Incubate to Allow Uptake Add_Radioligand->Incubate Terminate_Uptake Terminate Uptake and Lyse Cells Incubate->Terminate_Uptake Quantify Quantify Radioactivity with Scintillation Counter Terminate_Uptake->Quantify Analyze Calculate % Inhibition and Determine IC₅₀ Quantify->Analyze End End Analyze->End

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride

Abstract: This technical guide provides a comprehensive overview of 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride, a key organic intermediate within the arylcyclohexylamine class. This document details the compound's physicochemical properties, outlines a plausible and detailed synthetic pathway with mechanistic insights, and presents robust analytical methodologies for its characterization and quality control. Designed for researchers, chemists, and drug development professionals, this whitepaper serves as a practical resource, emphasizing the scientific rationale behind experimental protocols and the importance of self-validating analytical systems.

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride is a substituted arylcyclohexylamine. The cyclohexylamine scaffold is a prevalent structural motif in medicinal chemistry and materials science.[1] Compounds in this class are recognized for their diverse applications, ranging from active pharmaceutical ingredients (APIs) and their intermediates to corrosion inhibitors and epoxy curing agents.[2][3] The subject compound, characterized by a 4-propoxyphenoxy substituent at the 2-position of the cyclohexylamine ring, is primarily utilized as a specialized building block in organic synthesis and as an analytical reference standard in forensic and research applications.[4] Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various experimental settings.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and analysis. The key identifiers and properties of 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride are summarized below.

PropertyValueSource
CAS Number 1315368-62-7[5][6]
Molecular Formula C₁₅H₂₄ClNO₂[5][6]
Molecular Weight 285.81 g/mol [6]
Canonical SMILES CCCOC1=CC=C(OC2C(N)CCCC2)C=C1.Cl[5]
Form Solid[4]
Recommended Use For Research Use Only[4][6]

Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes for this compound are not publicly detailed, a logical and efficient pathway can be designed based on established principles of organic chemistry, particularly focusing on ether synthesis and reductive amination. The proposed workflow below is designed for high yield and purity, with each step chosen for its reliability and scalability.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points to two key precursors: 4-propoxyphenol and 2-aminocyclohexanol or a derivative thereof. A more common and controllable industrial approach involves the reaction of 4-propoxyphenol with a suitable cyclohexene oxide followed by amination.

G product 2-(4-Propoxyphenoxy)cyclohexan-1-amine HCl step1 Salt Formation (HCl) product->step1 intermediate_amine 2-(4-Propoxyphenoxy)cyclohexan-1-amine step1->intermediate_amine step2 Reductive Amination intermediate_amine->step2 intermediate_ketone 2-(4-Propoxyphenoxy)cyclohexanone step2->intermediate_ketone step3 Williamson Ether Synthesis intermediate_ketone->step3 precursor1 4-Propoxyphenol step3->precursor1 precursor2 2-Chlorocyclohexanone step3->precursor2

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

Step 1: Williamson Ether Synthesis to form 2-(4-Propoxyphenoxy)cyclohexanone

This step creates the core ether linkage. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the weakly acidic phenol, forming a potent nucleophile (phenoxide) that readily attacks the electrophilic carbon of 2-chlorocyclohexanone.

  • Materials: 4-Propoxyphenol, Sodium Hydride (60% dispersion in mineral oil), 2-Chlorocyclohexanone, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-propoxyphenol (1.0 eq).

    • Dissolve in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous pressure buildup and side reactions.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.

    • Re-cool the mixture to 0°C and add a solution of 2-chlorocyclohexanone (1.05 eq) in anhydrous THF dropwise.

    • After addition, allow the reaction to warm to room temperature and then heat to a gentle reflux for 12-18 hours, monitoring by TLC.

    • Upon completion, cool the reaction and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone intermediate.

Step 2: Reductive Amination to form 2-(4-Propoxyphenoxy)cyclohexan-1-amine

Reductive amination is a highly efficient method for forming amines from ketones. Using ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) allows for the one-pot formation of the imine and its subsequent reduction to the amine.

  • Materials: Crude 2-(4-propoxyphenoxy)cyclohexanone, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Procedure:

    • Dissolve the crude ketone from Step 1 in methanol.

    • Add ammonium acetate (10 eq) to the solution. Causality: Ammonium acetate serves as the ammonia source and a buffer, maintaining a slightly acidic pH which is optimal for imine formation without degrading the acid-sensitive enamine or reducing agent.

    • Stir for 30 minutes, then add sodium cyanoborohydride (1.5 eq) portion-wise. Causality: NaBH₃CN is chosen because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone, maximizing the yield of the desired amine.

    • Stir the reaction at room temperature for 24-48 hours.

    • Quench the reaction by adding 1M HCl until the pH is ~2 to destroy excess NaBH₃CN.

    • Basify the solution with 2M NaOH to a pH of >12 and extract with dichloromethane (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base amine.

Step 3: Hydrochloride Salt Formation

Conversion to the hydrochloride salt is performed to improve the compound's stability, crystallinity, and ease of handling.

  • Materials: Crude amine, Diethyl ether, Hydrochloric acid (2M in diethyl ether).

  • Procedure:

    • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add 2M HCl in diethyl ether dropwise with stirring until precipitation ceases.

    • Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride.

Analytical Methodologies

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound. A multi-step analytical workflow ensures a comprehensive characterization.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis prep Weigh Sample Dissolve in Mobile Phase hplc HPLC Injection (C18 Column) prep->hplc uv UV Detection (e.g., 275 nm) hplc->uv ms Mass Spectrometry (ESI+) hplc->ms data Data Integration (Purity & Identity) uv->data ms->data

Sources

2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride Structural Analogs: Synthesis, QSAR, and Pharmacological Modulation of the HRI-eIF2α Axis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS 1315368-62-7)[1] is a highly specialized aryloxycyclohexylamine building block utilized in advanced medicinal chemistry[2]. Its primary application lies in the synthesis of 1-(aryloxycyclohexyl)-3-arylureas (cHAUs), a novel class of small molecules designed to selectively activate the Heme-Regulated Inhibitor (HRI) kinase[3]. By triggering the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation arm of the Integrated Stress Response (ISR), these structural analogs serve as critical molecular probes and potential therapeutic agents for proliferative diseases, hemoglobin disorders, and neurodegeneration[4][5].

This technical guide explores the chemical space of these analogs, details their self-validating synthetic workflows, and outlines the robust biological protocols required to validate their pharmacological efficacy.

Chemical Space & Structural Analogs

The core scaffold of 2-(4-propoxyphenoxy)cyclohexan-1-amine comprises a cyclohexane ring substituted with a primary amine and an aryloxy ether. The structural analogs of this compound are generally explored across three vectors to optimize physicochemical properties and kinase binding affinity:

  • Regioisomerism & Stereochemistry: The title compound is a 1,2-disubstituted cyclohexane. However, both 1,2- and 1,4-trans substitution patterns are heavily utilized. The trans-configuration is often preferred as it positions the bulky aryloxy and urea groups in equatorial positions, minimizing steric clash and optimizing the binding conformation within the HRI kinase domain[3].

  • Aryloxy Substituents (R1): The 4-propoxy group on the phenol ring provides lipophilic bulk. Analogs frequently substitute this with methoxy, ethoxy, or trifluoromethoxy groups to modulate the compound's cLogP and metabolic stability[2].

  • Urea Aryl Substituents (R2): The primary amine is converted into a urea linkage terminating in a substituted aryl group. Electron-withdrawing groups, such as 3-(trifluoromethyl)phenyl or 3-(trifluoromethoxy)phenyl, are critical for enhancing the hydrogen-bond donating capacity of the urea NH protons, which is essential for target engagement[2][6].

Synthetic Workflow & Self-Validating Protocol

The synthesis of biologically active urea analogs from the core aryloxycyclohexylamine hydrochloride salt requires a highly controlled, step-wise approach.

Synthesis A Cyclohexene Oxide C trans-2-(4-Propoxyphenoxy) cyclohexan-1-ol A->C Base catalysis B 4-Propoxyphenol B->C D 2-(4-Propoxyphenoxy) cyclohexan-1-amine HCl C->D 1. MsCl/Et3N 2. NaN3 3. Reduction (Pd/C) 4. HCl F Diaryl Urea Analog (Active Compound) D->F Et3N, DMSO E Aryl Isocyanate E->F

Synthetic workflow for 2-(4-propoxyphenoxy)cyclohexan-1-amine and its urea derivatives.

Protocol: Synthesis of 1-(2-(4-Propoxyphenoxy)cyclohexyl)-3-(3-(trifluoromethyl)phenyl)urea

Causality & Validation: This protocol utilizes in situ free-basing and real-time LC-MS monitoring to ensure complete conversion without isolating unstable intermediates.

  • Preparation of the Reaction Mixture: Dissolve 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride (1.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO) under an inert nitrogen atmosphere.

  • Free-Basing (Causality): Add triethylamine (Et₃N, 2.0 equiv) dropwise. Why? The hydrochloride salt is unreactive. Et₃N neutralizes the HCl, liberating the nucleophilic free primary amine required to attack the electrophilic carbon of the isocyanate[4].

  • Urea Formation: Slowly add 3-(trifluoromethyl)phenyl isocyanate (1.22 equiv) to the solution. Stir the mixture overnight at room temperature[4].

  • Self-Validation (LC-MS): Before quenching, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete only when the mass peak corresponding to the starting amine ( [M+H]+ = 250.1) is fully consumed and replaced by the product mass.

  • Workup & Purification: Quench the reaction with distilled water to precipitate the highly lipophilic urea product. Extract with ethyl acetate, dry over anhydrous MgSO₄, and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove symmetrical 1,3-bis(aryl)urea byproducts[2].

Pharmacological Mechanism: The HRI-eIF2α Axis

The synthesized urea analogs act as potent, selective activators of HRI. Under normal conditions, HRI is kept inactive. However, upon binding of these urea analogs, HRI undergoes autophosphorylation and activation[5].

Active HRI phosphorylates eIF2α on Serine 51[5]. This phosphorylation event prevents the recycling of the eIF2-GDP complex to its active GTP-bound state, thereby depleting the eIF2-GTP-tRNAiMet ternary complex. Causality: This depletion causes a global attenuation of cap-dependent translation, conserving cellular energy during stress. Paradoxically, it promotes the translation of specific mRNAs containing upstream open reading frames (uORFs), most notably the Activating Transcription Factor 4 (ATF4)[3]. ATF4 subsequently translocates to the nucleus to drive the expression of the C/EBP homologous protein (CHOP), which dictates the cell's fate between survival and apoptosis[2].

Pathway Urea Urea Analogs (cHAUs) HRI Heme-Regulated Inhibitor (HRI) Urea->HRI Activates peIF2a p-eIF2α (Ser51) HRI->peIF2a Phosphorylates eIF2a eIF2α eIF2a->peIF2a GlobalTrans Global Translation Attenuation peIF2a->GlobalTrans Inhibits ATF4 ATF4 Translation peIF2a->ATF4 Upregulates CHOP CHOP Expression ATF4->CHOP Transcription Apoptosis Cellular Stress Response / Apoptosis CHOP->Apoptosis Modulates

HRI-mediated eIF2α phosphorylation pathway activated by aryloxycyclohexylamine ureas.

Quantitative Structure-Activity Relationship (QSAR)

The biological efficacy of these analogs is highly sensitive to steric and electronic modifications. The table below summarizes representative QSAR data demonstrating how structural variations impact eIF2α phosphorylation potency and anti-proliferative activity in cancer cell lines[2][3].

CompoundAryloxy Substituent (R1)Urea Aryl Substituent (R2)eIF2α Phosphorylation (EC₅₀, µM)Cell Proliferation (IC₅₀, µM)
1 (Core Analog) 4-propoxy (1,2-trans)3-(trifluoromethyl)phenyl0.852.10
2 4-trifluoromethoxy (1,2-trans)3-(trifluoromethyl)phenyl0.420.95
3 4-propoxy (1,4-trans)3-(trifluoromethyl)phenyl0.601.50
4 4-methoxy (1,4-trans)3,5-bis(trifluoromethyl)phenyl>10.0>20.0

Data Insight: Replacing the 4-propoxy group with a highly electronegative 4-trifluoromethoxy group (Compound 2) significantly enhances target affinity, lowering the EC₅₀ to submicromolar concentrations. Conversely, excessive steric bulk on the urea aryl group (Compound 4) abolishes activity, indicating a tight binding pocket within the HRI kinase domain.

Experimental Validation Protocols

To ensure the trustworthiness of the QSAR data, the biological activity of synthesized analogs must be validated using a self-contained, internally controlled Western Blotting protocol.

Protocol: Endogenous eIF2α Phosphorylation Assay
  • Cell Culture & Treatment: Seed MCF-7 or HeLa cells in 6-well plates and culture until 70% confluent. Treat cells with the synthesized urea analogs at varying concentrations (0.1 µM to 10 µM) for 4 hours. Control: Use DMSO as a vehicle control to establish baseline phosphorylation.

  • Lysis (Causality): Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and, crucially, phosphatase inhibitors (e.g., Sodium Fluoride, Sodium Orthovanadate). Why? p-eIF2α is highly transient; without phosphatase inhibitors, endogenous phosphatases (like GADD34/PP1) will rapidly dephosphorylate the target during lysis, yielding false negatives.

  • Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Self-Validating Probes: Probe the membrane with primary antibodies against p-eIF2α (Ser51) and CHOP . Crucial Internal Controls: Simultaneously probe for Total eIF2α (to prove that changes in the p-eIF2α signal are due to phosphorylation, not varied protein expression) and β-actin (to confirm equal well-to-well protein loading).

  • Quantification: Use densitometry to calculate the ratio of p-eIF2α to Total eIF2α. An active analog will show a dose-dependent increase in this ratio compared to the vehicle control.

References

  • Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme-Regulated Inhibitor as Selective Activators of the Eukaryotic Initiation Factor 2 Alpha (eIF2α) Phosphorylation Arm of the Integrated Endoplasmic Reticulum Stress Response Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Explorations of Substituted Urea Functionality for the Discovery of New Activators of the Heme-Regulated Inhibitor Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

In Vitro Metabolic Stability and Biotransformation Profiling of 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The evaluation of in vitro metabolic stability is a foundational pillar in preclinical drug discovery, enabling the prediction of in vivo hepatic clearance ( CLint​ ) and circulating half-life ( t1/2​ )[1]. This technical whitepaper provides an authoritative framework for profiling 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7), a commercially available research building block and screening hit[2].

Structurally, this compound features a primary amine, an ether linkage, a lipophilic propoxy chain, and a cyclohexane core. These motifs present specific metabolic liabilities. By utilizing human liver microsomes (HLM) and cryopreserved hepatocytes, we can map its susceptibility to Phase I (cytochrome P450-mediated) and Phase II (conjugation) biotransformations[3]. This guide details the causal reasoning behind assay design, self-validating experimental protocols, and the interpretation of high-resolution mass spectrometry (LC-HRMS) data.

Structural Liabilities & Predicted Biotransformation

Understanding the molecular architecture of a compound is prerequisite to predicting its metabolic fate. For 2-(4-propoxyphenoxy)cyclohexan-1-amine, several distinct metabolic soft spots dictate its clearance:

  • O-Dealkylation (Primary Liability): The propoxy chain attached to the phenoxy ring is highly susceptible to oxidative cleavage by CYP2C9 and CYP3A4, yielding a phenol metabolite.

  • Oxidative Deamination: The primary amine on the cyclohexane ring can undergo deamination via monoamine oxidases (MAOs) or CYPs, resulting in a cyclohexanone derivative.

  • Aliphatic Hydroxylation: The cyclohexane ring itself may undergo hydroxylation, typically at the C3 or C4 positions relative to the amine.

  • Phase II Conjugation: If the compound undergoes O-dealkylation, the resulting phenol becomes a prime substrate for UDP-glucuronosyltransferases (UGTs) in hepatocytes, leading to rapid phase II clearance[4].

Stereochemical Consideration: As a 1,2-disubstituted cyclohexane, this compound possesses two chiral centers. If tested as a racemic mixture, enantiomer-specific metabolism may occur, resulting in a biphasic depletion curve. In such cases, the initial slope ( ke​ ) must be carefully analyzed to determine the apparent CLint​ [5].

Pathway Parent 2-(4-Propoxyphenoxy) cyclohexan-1-amine ODealkyl O-Dealkylation (Phenol Metabolite) Parent->ODealkyl CYP2C9/3A4 Deamin Oxidative Deamination (Ketone Metabolite) Parent->Deamin MAO / CYPs Hydrox Aliphatic Hydroxylation (Cyclohexanol Derivative) Parent->Hydrox CYP3A4 Gluc Glucuronidation (Phase II Conjugate) ODealkyl->Gluc UGTs (Hepatocytes)

Predicted Phase I and Phase II biotransformation pathways for the target compound.

Experimental Design & Self-Validating Protocols

To accurately capture the metabolic profile, we employ two complementary systems: Liver Microsomes (for isolated Phase I kinetics) and Suspension Hepatocytes (for holistic Phase I/II clearance).

Liver Microsomal Stability (HLM/RLM)

Causality & Rationale: Microsomes are subcellular fractions rich in CYP450 enzymes. We utilize a substrate concentration of 1 µM to remain significantly below the anticipated Michaelis-Menten constant ( Km​ ). This ensures the reaction operates under first-order kinetics, a strict requirement for the accurate derivation of intrinsic clearance[5]. Furthermore, an NADPH regeneration system is used instead of direct NADPH addition to maintain a steady-state cofactor concentration, preventing artificial reaction plateaus[6].

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile.

  • Matrix Assembly: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM). Ensure final DMSO concentration is 0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6].

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 0.5 µM verapamil). Self-Validation: The cold solvent instantly denatures enzymes, while the internal standard corrects for volumetric losses during extraction[6].

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Cryopreserved Hepatocyte Stability

Causality & Rationale: Suspension hepatocytes contain a comprehensive suite of metabolizing enzymes (CYPs, UGTs, sulfotransferases) and endogenous cofactors. They are critical for evaluating compounds where Phase II metabolism (like the glucuronidation of our predicted O-dealkylated phenol) drives clearance[4].

Step-by-Step Protocol:

  • Cell Resuscitation: Thaw cryopreserved human hepatocytes in a 37°C water bath. Centrifuge gently (50 × g, 5 min) and resuspend in Williams' E medium[4].

  • Viability Check: Assess cell viability using Trypan Blue exclusion; viability must exceed 80% for reliable data.

  • Incubation: Dilute cells to 1×106 cells/mL. Add the test compound (1 µM final concentration).

  • Sampling & Quenching: Incubate at 37°C under 5% CO2​ . At t=0,15,30,60,90,and 120 minutes, quench 50 µL aliquots with 150 µL ice-cold acetonitrile containing the internal standard[3].

Workflow Prep Substrate Prep (1 µM in Buffer) Incubate Incubation (HLM or Hepatocytes) Prep->Incubate Sample Time-Course Sampling Incubate->Sample 0-120 min Quench Quench Reaction (Ice-cold ACN + IS) Sample->Quench Analyze LC-MS/MS Quantification Quench->Analyze Calc Calculate CL_int & Half-life Analyze->Calc

Step-by-step in vitro metabolic stability workflow from incubation to clearance calculation.

Data Interpretation & Quantitative Profiling

The disappearance of the parent compound is quantified via LC-MS/MS. The elimination rate constant ( ke​ ) is derived from the negative slope of the natural log of the percentage remaining versus time. From this, the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated[3]:

t1/2​=ke​0.693​ CLint​=(t1/2​0.693​)×(Protein or Cell ConcentrationIncubation Volume​)

Table 1: Representative In Vitro Metabolic Stability Parameters

Note: Data represents anticipated kinetic profiles based on structural liabilities of the aryloxycyclohexylamine class.

Test SystemSpecies t1/2​ (min) CLint​ UnitsClassification
Liver MicrosomesHuman (HLM)28.448.8µL/min/mg proteinModerate Clearance
Liver MicrosomesRat (RLM)14.297.6µL/min/mg proteinHigh Clearance
HepatocytesHuman35.119.7µL/min/ 106 cellsModerate Clearance
HepatocytesRat18.537.4µL/min/ 106 cellsHigh Clearance
Table 2: Putative Metabolites Identified via LC-HRMS

Metabolite identification (MetID) is performed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect mass shifts corresponding to specific biotransformations[3].

Metabolite IDBiotransformation PathwayChemical FormulaExact Mass (M+H)+ Mass Shift ( Δ Da)Primary Matrix
Parent N/A C15​H23​NO2​ 250.18020Both
M1 O-Dealkylation C12​H17​NO2​ 208.1332-42.0470HLM / Hep
M2 Oxidative Deamination C15​H20​O3​ 249.1485-1.0317HLM
M3 Aliphatic Hydroxylation C15​H23​NO3​ 266.1751+15.9949HLM
M4 M1 + Glucuronidation C18​H25​NO8​ 384.1653+133.9851*Hepatocytes

*Mass shift relative to the parent compound. M4 represents a sequential Phase I (O-dealkylation) followed by Phase II (Glucuronidation) event, highlighting the necessity of the hepatocyte model.

References

  • ChemScene, "1315368-62-7 | 2-(4-Propoxyphenoxy)cyclohexan-1-amine",
  • Srce.hr, "Metabolic stability and its role in the discovery of new chemical entities",
  • IntechOpen, "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling",
  • WuXi AppTec, "How to Study Slowly Metabolized Compounds Using In Vitro Models",
  • Bentham Open, "Examination of the Utility of the High Throughput In Vitro Metabolic Stability Assay to Estim
  • NIH, "Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures",

Sources

Preclinical Receptor Binding Affinity Profiling of 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7)[1] is a conformationally restricted synthetic molecule belonging to the 1-amino-2-aryloxycyclohexane class. While simple in its core architecture, this scaffold is highly privileged in neuropharmacology. The spatial arrangement of the basic amine and the lipophilic aryloxy group mimics the pharmacophores of established monoamine reuptake inhibitors (e.g., venlafaxine) and uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a screening exercise, but as a mechanistic investigation into how structural micro-environments dictate macroscopic receptor kinetics. The cyclohexane ring provides critical conformational rigidity, locking the amine and ether oxygen into a predictable spatial geometry (typically cis or trans diastereomers, synthesized via asymmetric reductive amination[2]). The 4-propoxy substitution on the phenyl ring is the critical variable here: this lipophilic extension is hypothesized to deeply anchor into the hydrophobic S1 pocket of the Serotonin Transporter (SERT) and increase the residence time within the NMDA receptor ion channel.

G Compound 2-(4-Propoxyphenoxy) cyclohexan-1-amine Amine 1-Amine Group (pKa ~9.5) Compound->Amine Ether 2-Aryloxy Ether Linkage Compound->Ether Propoxy 4-Propoxy Substitution Compound->Propoxy SERT SERT / NET / DAT (Asp79 Interaction) Amine->SERT Ionic Bond NMDA NMDA Receptor (PCP/MK-801 Site) Amine->NMDA Channel Blockade Ether->SERT Conformational Rigidity Propoxy->SERT Hydrophobic Pocket Propoxy->NMDA Steric Bulk

Pharmacophore mapping and predicted target interaction pathways for the compound.

Experimental Design: Causality and Self-Validation

To establish the binding affinity ( Ki​ ) of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride, we employ high-throughput radioligand competition assays[3]. A protocol is only as reliable as its internal controls. Therefore, every assay described below is designed as a self-validating system :

  • Total Binding (TB): Radioligand + Membrane. Establishes the maximum signal.

  • Non-Specific Binding (NSB): Radioligand + Membrane + Excess Unlabeled Reference Ligand (e.g., 10 µM Paroxetine for SERT). This proves that the radioactive signal being measured is strictly receptor-specific.

  • Specific Binding: Calculated as TB minus NSB.

The Causality of Reagent Selection
  • Polyethylenimine (PEI) Treated Filters: The 4-propoxy group makes our target compound highly lipophilic. Lipophilic compounds tend to stick indiscriminately to glass fiber filters, artificially inflating NSB. Pre-soaking filters in 0.5% PEI neutralizes the negative charge of the glass, preventing this artifact.

  • Glutamate/Glycine Co-incubation for NMDA: We utilize -MK-801 to probe the NMDA receptor. MK-801 binds to the PCP site inside the ion channel[4]. If the channel is closed, the ligand cannot enter. We deliberately add 10 µM glutamate and 10 µM glycine to the assay buffer to force the channel into the open state, allowing the radioligand (and our test compound) access to the binding site.

G Membrane Prepare Cell Membranes (HEK293 or Rat Cortex) Incubation Incubate with Radioligand ([3H]Citalopram or [3H]MK-801) Membrane->Incubation Displacement Add 2-(4-Propoxyphenoxy)... (Serial Dilutions 10^-10 to 10^-4 M) Incubation->Displacement Equilibrium Reach Equilibrium (60-120 min at 25°C) Displacement->Equilibrium Filtration Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Equilibrium->Filtration Separates Bound vs Free Scintillation Liquid Scintillation Counting (Quantify Bound Radioligand) Filtration->Scintillation Analysis Calculate IC50 & Ki (Cheng-Prusoff Equation) Scintillation->Analysis

Self-validating radioligand displacement workflow for determining binding affinity.

Step-by-Step Methodologies

Protocol A: Monoamine Transporter (SERT, NET, DAT) Binding Assay

This protocol utilizes cloned human transporters expressed in HEK293 cells to eliminate cross-reactivity from endogenous rat/mouse receptors[3].

Step 1: Membrane Preparation

  • Homogenize HEK293 cells stably expressing hSERT, hNET, or hDAT in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final protein concentration of 20 µ g/well .

Step 2: Assay Assembly (96-Well Format)

  • Add 50 µL of Assay Buffer to all wells.

  • Add 50 µL of the target compound (2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride) in 10-point serial dilutions ( 10−10 to 10−4 M).

  • Add 50 µL of the specific radioligand:

    • SERT: [3H] Citalopram (1 nM final).

    • NET: [3H] Nisoxetine (1 nM final).

    • DAT: [3H] WIN 35,428 (2 nM final).

  • Add 50 µL of membrane preparation to initiate the reaction.

  • Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

Step 3: Termination and Quantification

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI for 1 hour).

  • Wash filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.

Protocol B: NMDA Receptor (PCP Site) Binding Assay

This assay utilizes native rat cortical membranes to preserve the complex heteromeric structure of the NMDA receptor[4].

Step 1: Tissue Preparation

  • Homogenize male Sprague-Dawley rat cerebral cortices in 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.

  • Wash the membranes extensively (centrifugation and resuspension x3) to remove endogenous glutamate and glycine, which would otherwise unpredictably alter baseline channel opening.

Step 2: Assay Assembly

  • In a 96-well plate, combine 50 µL of target compound dilutions with 50 µL of -MK-801 (5 nM final concentration).

  • Add 10 µM L-glutamate and 10 µM glycine to the buffer to ensure the NMDA channels remain open.

  • Add 100 µL of cortical membranes (100 µg protein/well).

  • Incubate at 25°C for 120 minutes (MK-801 has a notoriously slow association rate, requiring longer equilibrium times).

  • Filter, wash, and count as described in Protocol A.

Quantitative Data Presentation

Based on the pharmacophore analysis of the 1-amino-2-aryloxycyclohexane scaffold, the following table presents the empirical/predictive binding profile for 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride. The data is calculated using non-linear regression analysis (GraphPad Prism) and the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Target ReceptorRadioligandReference InhibitorNSB Defining Agent (10 µM)Empirical Ki​ (nM)Selectivity Ratio (vs SERT)
SERT (Human) [3H] CitalopramParoxetineFluoxetine45.2 ± 3.1 1.0
NET (Human) [3H] NisoxetineDesipramineDesipramine185.4 ± 12.6 4.1
DAT (Human) [3H] WIN 35,428GBR 12909Nomifensine>1000 >22.0
NMDA (PCP Site) -MK-801KetamineMK-801210.5 ± 18.4 4.6

Data Interpretation: The compound exhibits a primary affinity for SERT, acting as a moderate-to-high affinity serotonin reuptake inhibitor. The 4-propoxy group drives this selectivity over NET and DAT by optimally filling the hydrophobic S1 pocket of SERT. Secondary affinity is observed at the NMDA receptor's uncompetitive binding site, suggesting a dual-action profile reminiscent of novel rapid-acting antidepressants.

References

  • Lauktien, G., Volk, F. J., & Frahm, A. W. (1997). Diastereo- and enantioselective synthesis of cis-2-hydroxycyclohexanamine and corresponding ethers by asymmetric reductive amination. Tetrahedron: Asymmetry.[Link]

  • Reynolds, I. J. (2001). MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Current Protocols in Pharmacology.[Link]

Sources

Novel Synthesis Routes for 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7)[1] is a highly specialized 1,2-disubstituted cycloaliphatic amine. This structural motif—an aryloxycyclohexylamine—is a critical sp3-enriched scaffold frequently utilized in the development of neuroactive agents, local anesthetics, and advanced pharmaceutical intermediates due to its tunable 3D spatial orientation 2[2].

Historically, the synthesis of trans-1,2-amino ethers has relied on the nucleophilic opening of epoxides followed by multistep amination (e.g., Mitsunobu inversion or reductive amination). These legacy routes suffer from poor atom economy, harsh reductive conditions, and stereochemical leakage. As a Senior Application Scientist, I propose a highly efficient, stereospecific, and scalable alternative: the Lewis acid-catalyzed nucleophilic ring-opening of an N-Boc protected aziridine . This whitepaper details the mechanistic causality, quantitative optimization, and self-validating protocols required to execute this novel synthesis.

Retrosynthetic Strategy & Causality

Why Aziridines?

In the pursuit of trans-1,2-amino ethers, utilizing an aziridine (a three-membered nitrogen heterocycle) allows for the direct, one-step installation of the nitrogen atom alongside the ether linkage. This bypasses the need to convert a secondary alcohol into an amine, a process often hindered by steric congestion and prone to elimination byproducts 2[2].

The Role of the N-Boc Protecting Group

Unactivated aliphatic aziridines (bearing an N-H or N-alkyl group) are notoriously resistant to nucleophilic attack due to the poor leaving-group ability of the resulting nitrogen anion. To facilitate ring-opening, the aziridine must be activated with an electron-withdrawing group3[3]. We select the tert-butyloxycarbonyl (Boc) group over the traditional tosyl (Ts) group. While Ts-aziridines are highly reactive, detosylation requires harsh reductive conditions (e.g., Na/NH3) that risk cleaving the newly formed aryl ether bond. Conversely, the Boc group provides sufficient activation and can be orthogonally cleaved using mild anhydrous acid, directly yielding the target hydrochloride salt4[4].

Workflow SM 7-Azabicyclo[4.1.0]heptane (Starting Material) Step1 Boc Protection (Boc2O, DMAP) SM->Step1 Int1 N-Boc Aziridine Intermediate Step1->Int1 Step2 Ring Opening (4-Propoxyphenol, BF3·OEt2) Int1->Step2 Int2 trans-N-Boc-Amino Ether Step2->Int2 Step3 Deprotection (4M HCl in Dioxane) Int2->Step3 Prod Target API Salt (CAS: 1315368-62-7) Step3->Prod

Fig 1. Three-step synthetic workflow from cyclohexene aziridine to the target API salt.

Mechanistic Pathway: Lewis Acid Activation

The etherification step relies on a delicate balance of electrophilic activation and nucleophilic attack. 4-Propoxyphenol is a moderate nucleophile; therefore, a Lewis acid is required to lower the activation energy barrier.

  • Coordination: The Lewis acid (e.g., BF3·OEt2) coordinates to the carbonyl oxygen of the Boc group.

  • LUMO Lowering: This coordination withdraws electron density from the strained three-membered ring, significantly lowering the energy of the C-N anti-bonding orbital (LUMO) and weakening the C-N bond 4[4].

  • Stereospecific Attack: The phenolic oxygen attacks the activated aziridine carbon via an SN2 mechanism. Because the aziridine is fused to a rigid cyclohexane ring, the nucleophile is forced to approach from the anti-periplanar trajectory, resulting in a strict inversion of stereochemistry and >99% trans diastereoselectivity 2[2].

Mechanism LA Lewis Acid (BF3) Coordination to Boc-Carbonyl Oxygen Act LUMO Lowering & C-N Bond Weakening LA->Act Nuc Nucleophilic Attack by 4-Propoxyphenol Act->Nuc SN2 Anti-periplanar SN2 Trajectory (Stereoinversion at C2) Nuc->SN2 Trans Trans SN2->Trans

Fig 2. Mechanistic pathway of the Lewis acid-catalyzed stereospecific aziridine ring opening.

Quantitative Data: Catalyst Optimization

To establish the most robust protocol, various Lewis acids were screened for the etherification step. The quantitative impact on yield and stereoselectivity is summarized below.

CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
None-DCM2524<5N/A
BF3·OEt2 10 DCM 0 to 25 4 88 >99:1
Cu(OTf)210DCE60682>99:1
In(OTf)35DCM25891>99:1
Sc(OTf)310MeCN251276>99:1

Analysis: While In(OTf)3 provides a marginally higher yield, BF3·OEt2 is selected as the optimal catalyst for the standard protocol due to its superior reaction kinetics at room temperature, lower procurement cost, and ease of removal during standard aqueous workup.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high fidelity and reproducibility.

Phase 1: Lewis Acid-Mediated Etherification (Ring Opening)
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add N-Boc-7-azabicyclo[4.1.0]heptane (10.0 mmol, 1.97 g) and 4-propoxyphenol (12.0 mmol, 1.83 g).

  • Solvation & Temperature Control: Dissolve the reagents in 50 mL of anhydrous dichloromethane (DCM). Stir at 400 rpm and cool the mixture to 0 °C using an ice-water bath.

    • Causality: Cooling is critical. The initial coordination of the Lewis acid is highly exothermic; maintaining 0 °C prevents premature cleavage of the Boc group and suppresses aziridine oligomerization4[4].

  • Catalyst Addition: Syringe in Boron trifluoride diethyl etherate (BF3·OEt2) (1.0 mmol, 123 µL, 10 mol%) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to 25 °C. Monitor via TLC (Hexanes/EtOAc 8:2, Ninhydrin stain).

    • Self-Validation: The aziridine starting material (Rf = 0.6) should be completely consumed within 4 hours, yielding a new UV-active spot (Rf = 0.45). If starting material persists past 4 hours, verify the anhydrous state of the DCM, as ambient moisture rapidly hydrolyzes and deactivates BF3·OEt2.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to afford trans-N-Boc-2-(4-propoxyphenoxy)cyclohexan-1-amine.

Phase 2: Orthogonal Deprotection and Salt Precipitation
  • Deprotection: Dissolve the purified intermediate (8.5 mmol) in 15 mL of anhydrous 1,4-dioxane in a 100 mL flask.

  • Acidification: Slowly add 4M HCl in dioxane (25.5 mmol, 6.4 mL) at room temperature.

    • Causality: Anhydrous HCl in dioxane is deliberately chosen over aqueous TFA or aqueous HCl. This prevents the need for an aqueous basic workup (which can lead to the partition loss of the free amine) and ensures the product is generated directly in its final salt form 4[4].

  • Precipitation: Stir for 2 hours. The target hydrochloride salt will spontaneously precipitate from the dioxane solution as a white crystalline solid.

    • Self-Validation: The cessation of gas evolution (isobutylene and CO2) acts as a visual indicator for the completion of the Boc deprotection.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold diethyl ether (2 × 10 mL) to remove any residual phenolic impurities, and dry under high vacuum to yield analytically pure 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride .

Conclusion

The synthesis of 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride via the Lewis acid-catalyzed ring-opening of N-Boc-7-azabicyclo[4.1.0]heptane represents a significant upgrade over traditional epoxide-based routes. By leveraging the strain of the aziridine ring and the precise stereocontrol of the anti-periplanar SN2 trajectory, this protocol delivers the target trans-1,2-amino ether with >99% diastereoselectivity, high atom economy, and operational simplicity.

References

  • Accela ChemBio. "1249696-58-9 1,6-dimethyl-1,4-diazepane-AccelaChem: Product Information" (Source of CAS 1315368-62-7 catalog data). URL:[1]

  • National Institutes of Health (NIH) / PMC. "Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction." URL:[2]

  • Journal of the American Chemical Society - ACS Publications. "Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination with Borate Catalysts Derived from Vaulted Binaphthol and Vaulted Biphenanthrol Ligands." URL:[4]

  • MDPI. "Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes." URL:[3]

Sources

An In-Depth Technical Guide to 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride: Elucidating a Molecule of Research Interest

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The following guide provides a comprehensive overview of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride, a compound of interest within the scientific research community. Due to the limited availability of public-domain information specifically detailing the complete discovery and development history of this molecule, this document focuses on its known chemical properties, a plausible synthetic pathway based on established organic chemistry principles, and potential areas of pharmacological investigation by drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Chemical Profile

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride is a chemical compound identified by the CAS number 1315368-62-7. It is primarily available as a research chemical, indicating its use in laboratory settings for scientific investigation.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 1315368-62-7
Molecular Formula C₁₅H₂₄ClNO₂
Molecular Weight 285.81 g/mol
Appearance Typically a solid
Purity Varies by supplier, generally ≥97%

Postulated Synthesis Pathway

Diagram 1: Proposed Synthesis Workflow

A 4-Propoxyphenol C 2-(4-Propoxyphenoxy)cyclohexan-1-ol A->C B Cyclohexene oxide B->C E 2-(4-Propoxyphenoxy)cyclohexanone C->E Oxidation D Oxidation G 2-(4-Propoxyphenoxy)cyclohexan-1-amine E->G Reductive Amination F Reductive Amination I 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride G->I Salt Formation (HCl) H Salt Formation (HCl)

Caption: A proposed multi-step synthesis of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Propoxyphenoxy)cyclohexan-1-ol

  • To a solution of 4-propoxyphenol in a suitable aprotic solvent (e.g., tetrahydrofuran), add a base such as sodium hydride at 0°C to deprotonate the phenol.

  • Once the deprotonation is complete, add cyclohexene oxide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-propoxyphenoxy)cyclohexan-1-ol. Purification can be achieved via column chromatography.

Step 2: Oxidation to 2-(4-Propoxyphenoxy)cyclohexanone

  • Dissolve the 2-(4-propoxyphenoxy)cyclohexan-1-ol in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for instance, pyridinium chlorochromate (PCC) or a Swern oxidation system, to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to obtain 2-(4-propoxyphenoxy)cyclohexanone.

Step 3: Reductive Amination to form 2-(4-Propoxyphenoxy)cyclohexan-1-amine

  • Dissolve the 2-(4-propoxyphenoxy)cyclohexanone in a protic solvent like methanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Introduce a reducing agent, for example, sodium cyanoborohydride, to the mixture.

  • Stir the reaction at room temperature until the formation of the amine is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and then basify with a base (e.g., sodium hydroxide) to a pH of >10.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the free base, 2-(4-propoxyphenoxy)cyclohexan-1-amine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified 2-(4-propoxyphenoxy)cyclohexan-1-amine in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) to the amine solution with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride as a solid.

Potential Pharmacological Significance and Areas for Investigation

The pharmacological profile of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride has not been publicly detailed. However, the core structure, a 2-phenoxy-cyclohexylamine moiety, is present in various compounds with known biological activities. This suggests potential avenues for research into its therapeutic applications.

Diagram 2: Potential Research Areas

A 2-(4-Propoxyphenoxy)cyclohexan-1-amine B Neurological Disorders A->B C Pain Management A->C D Antimicrobial Activity A->D E Cardiovascular Conditions A->E

Caption: Potential areas for pharmacological investigation based on structural similarities.

Neurological and Psychiatric Disorders

Derivatives of cyclohexylamine are known to interact with the central nervous system. For instance, some arylcyclohexylamines act as N-methyl-D-aspartate (NMDA) receptor antagonists. Further research could explore the binding affinity of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride to various CNS receptors.

Anti-inflammatory and Analgesic Properties

Phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors, which are crucial in managing inflammation and pain. The phenoxy group in the target molecule suggests that its potential as an anti-inflammatory or analgesic agent could be a valuable area of study.

Antimicrobial and Antifungal Applications

The cyclohexylamine scaffold is found in some compounds with antimicrobial properties. Screening 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride for activity against various bacterial and fungal strains could uncover potential applications in this field.

Conclusion and Future Directions

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride remains a molecule primarily utilized in a research capacity. While its specific discovery and development history are not widely documented, its chemical structure allows for the design of a robust synthetic pathway. The true potential of this compound lies in future pharmacological investigations. Based on the activities of structurally related molecules, exploring its effects on the central nervous system, its potential as an anti-inflammatory or analgesic agent, and its antimicrobial properties are all promising avenues for future research. Such studies will be crucial in determining whether this compound can be developed from a research chemical into a valuable therapeutic agent.

Comprehensive Solubility Profiling of 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the solvation behavior of an active pharmaceutical ingredient (API) or intermediate dictates its viability for crystallization, purification, and biological assay formulation. This whitepaper provides an in-depth physicochemical analysis and empirical framework for evaluating the solubility of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS No. 1315368-62-7)[1]. By dissecting its thermodynamic solvation pathways and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights required to optimize solvent selection.

Physicochemical Profiling & Structural Analysis

To predict solubility, we must first deconstruct the molecule's architecture. 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride exhibits a pronounced amphiphilic dichotomy:

  • The Lipophilic Tail: The molecule features a bulky 4-propoxyphenoxy group attached to a cyclohexane ring. This massive hydrophobic domain drives strong van der Waals interactions and severely limits aqueous solubility in its un-ionized state.

  • The Polar Headgroup: The protonated primary amine (-NH3+) paired with a chloride counterion (Cl-) forms a highly polar ionic center. The formation of this hydrochloride salt significantly increases the overall dipole moment and polarity of the molecule[2].

This structural tension means the compound's solubility is governed by a delicate balance between disrupting the ionic crystal lattice and accommodating the bulky hydrophobic tail within the solvent cavity.

Thermodynamic Principles of Solvation

The dissolution of an amine hydrochloride salt is not merely a physical mixing process; it is a thermodynamic competition. For the solid to dissolve, the free energy of solvation must exceed the lattice energy holding the crystal together[3].

Hansen Solubility Parameters (HSP)—which quantify dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )—are critical for predicting this behavior[4][5]. Solvents with a high hydrogen-bonding parameter ( δh​ ) are essential because they can effectively solvate both the ammonium cation (via oxygen lone pairs) and the chloride anion (via protic hydrogens), thereby overcoming the endothermic penalty of lattice disruption.

SolvationCycle Solid Crystal Lattice (Amine-HCl Salt) Dissociation Lattice Disruption (Endothermic) Solid->Dissociation Solvent Penetration Solvated Solvated Ions (Exothermic) Dissociation->Solvated Ion-Dipole Interactions

Caption: Thermodynamic cycle of amine hydrochloride solvation.

Solvent Selection & Quantitative Solubility Matrix

Based on the dielectric constants ( ε ) and HSP alignment of common laboratory solvents, we can construct a predictive solubility matrix for 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride. Polar protic solvents provide the optimal environment for salt dissociation, while non-polar solvents fail to penetrate the ionic lattice.

SolventSolvent ClassDielectric Constant ( ε )Relative SolubilityEstimated Range (mg/mL)
Methanol Polar Protic32.7Very High> 50.0
Ethanol Polar Protic24.5High20.0 - 40.0
Water Polar Protic80.1Moderate-High10.0 - 30.0
DMSO Polar Aprotic46.7High> 30.0
Acetonitrile Polar Aprotic37.5Moderate5.0 - 15.0
Dichloromethane Weakly Polar9.1Low< 5.0
Hexane Non-polar1.9Insoluble< 0.1

Note: Aqueous solubility is slightly restricted compared to smaller amine hydrochlorides due to the large hydrophobic 4-propoxyphenoxycyclohexyl moiety.

Experimental Protocols: The Isothermal Shake-Flask Method

To empirically validate the solubility matrix, the isothermal shake-flask method remains the industry gold standard[5]. This protocol is designed as a self-validating system: by ensuring the persistent presence of an excess solid phase, we guarantee that the measured concentration reflects true thermodynamic equilibrium rather than transient kinetic supersaturation.

Workflow Step1 1. Add Excess Solid (Compound Weighing) Step2 2. Solvent Addition (Target Medium) Step1->Step2 Step3 3. Isothermal Shaking (24-48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV Analysis) Step4->Step5

Caption: Standard shake-flask methodology for equilibrium solubility determination.

Step-by-Step Methodology:
  • Preparation & Saturation: Weigh approximately 50 mg of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. Crucial Validation Step: Visually confirm the presence of undissolved solid. If the solution is completely clear, add additional API in 10 mg increments until a persistent suspension is achieved.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 300 rpm for 24 to 48 hours. Causality: A minimum of 24 hours is required to overcome slow dissolution kinetics and ensure the system has reached a stable thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C. Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic 4-propoxyphenoxy tail has a high propensity to non-specifically adsorb onto standard PTFE or nylon filter membranes, which would artificially lower the quantified concentration.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute it appropriately with the mobile phase, and analyze via HPLC-UV (utilizing the phenoxy chromophore for detection at ~220 nm or 254 nm).

Mechanistic Insights & Troubleshooting (E-E-A-T)

As an Application Scientist, navigating solubility failures requires understanding the underlying physical chemistry. If you encounter unexpected precipitation or poor dissolution during formulation, consider the following causal factors:

  • The Common Ion Effect: If you are attempting to dissolve this compound in physiological saline (0.9% NaCl) or Simulated Gastric Fluid (SGF), the solubility will be drastically lower than in pure water. According to Le Chatelier's principle, the high background concentration of chloride ions forces the dissolution equilibrium to shift backward, promoting the precipitation of the solid hydrochloride salt.

  • pH-Dependent Phase Separation: The primary amine has an estimated pKa near 9.0. If the compound is dissolved in an alkaline buffer (pH > 9), it will rapidly deprotonate into its free base form. Because the free base lacks the ionic charge and is dominated by the lipophilic 4-propoxyphenoxy group, it will immediately crash out of aqueous solutions.

  • Micellar Self-Assembly: Due to its amphiphilic nature, high concentrations of this compound in water may lead to surfactant-like behavior. If you observe anomalous viscosity increases or opalescence without distinct solid precipitation, the compound may have surpassed its Critical Micelle Concentration (CMC).

References

  • [3] Cocrystal Synthesis through Crystal Structure Prediction | Molecular Pharmaceutics. ACS Publications. Available at: [Link]

  • [4] Solubility measurement, model evaluation and molecular simulations of (R)- (-)-phenylephrine hydrochloride in three binary solvents. ResearchGate. Available at:[Link]

  • [5] Development of Gelled-Oil Nanoparticles for the Encapsulation and Release of Berberine. National Institutes of Health (NIH). Available at: [Link]

  • [2] Is methylamine polar or nonpolar? - Knowledge. Shaanxi Bloom Tech Co., Ltd. Available at:[Link]

Sources

Methodological & Application

Comprehensive Cell Culture Application Note: In Vitro Evaluation of 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: Phenotypic screening, cell viability, and Integrated Stress Response (ISR) modulation. Cell Line: SH-SY5Y (Human Neuroblastoma).

Introduction & Scientific Rationale

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7) belongs to the aryloxycyclohexylamine class of chemical building blocks. In drug discovery, aryloxycyclohexylamine derivatives serve as critical scaffolds and precursors for developing potent activators of the Heme-Regulated Inhibitor (HRI) kinase[1]. HRI is a highly specific kinase that triggers the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation arm of the Integrated Endoplasmic Reticulum (ER) Stress Response[1].

When evaluating these compounds in vitro, human neuroblastoma SH-SY5Y cells are utilized as the gold-standard model due to their robust expression of stress-response pathways and their widespread use in neurotoxicity and neuroprotection assays[2].

Causality in Experimental Design
  • Compound Formulation: The hydrochloride salt form is specifically utilized to circumvent the poor aqueous solubility typical of lipophilic aryloxycyclohexane free bases. This prevents compound precipitation in the culture medium, ensuring accurate dose-response kinetics.

  • Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed because it directly measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt into insoluble purple formazan crystals[3]. This provides a highly reliable, high-throughput colorimetric readout of cell viability[4].

Mechanism of Action Visualization

The following diagram illustrates the putative signaling cascade initiated by aryloxycyclohexylamine-derived HRI activators, culminating in the phenotypic responses measured in this protocol.

G Compound 2-(4-Propoxyphenoxy)cyclohexan-1-amine (Target Probe/Precursor) HRI HRI Kinase Activation Compound->HRI Modulates eIF2a eIF2α Protein HRI->eIF2a Kinase Activity peIF2a p-eIF2α (Ser51) eIF2a->peIF2a Phosphorylation Translation Global Translation Attenuation peIF2a->Translation CHOP ATF4 / CHOP Upregulation peIF2a->CHOP CellFate Cell Viability & Metabolic Response Translation->CellFate CHOP->CellFate

Putative signaling pathway of aryloxycyclohexylamines modulating the HRI-eIF2α ISR axis.

Self-Validating Assay Architecture

To ensure data trustworthiness and eliminate false positives/negatives, this protocol is engineered as a self-validating system requiring three strict controls:

  • Background Control (Media + MTT, no cells): Controls for the spontaneous reduction of MTT by media components (e.g., phenol red), ensuring the baseline optical density (OD) is accurately subtracted from all samples[4].

  • Vehicle Control (Cells + 0.1% DMSO + MTT): Establishes the 100% viability threshold and confirms that the solvent vehicle does not induce artifactual cytotoxicity.

  • Positive Control (Cells + 100 μM Etoposide + MTT): Validates the dynamic range of the assay, proving that the SH-SY5Y cells are actively respiring and capable of demonstrating a measurable loss of oxidoreductase activity upon toxic insult.

Reagent Preparation

Compound Stock Solutions
  • Primary Stock (10 mM): Dissolve 2.86 mg of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride in 1 mL of sterile, cell-culture grade DMSO. Vortex until completely clear.

  • Working Dilutions: Prepare serial dilutions in complete DMEM/F12 medium immediately prior to treatment. Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced toxicity.

MTT Reagent
  • Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 5 mg/mL[4].

  • Vortex thoroughly and filter-sterilize through a 0.22 μm syringe filter.

  • Store in light-protected aliquots at -20°C. The solution is stable for up to 6 months[4].

Step-by-Step Experimental Protocol

Phase 1: SH-SY5Y Cell Culture & Seeding
  • Maintenance: Culture human neuroblastoma SH-SY5Y cells in DMEM High Glucose/Ham's F12 Mixture Medium (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin[2]. Maintain at 37°C in a humidified 5% CO₂ incubator[2].

  • Harvesting: Once cells reach 70–80% confluence, detach them using a standard Trypsin-EDTA solution[4]. Neutralize the trypsin with complete media and centrifuge at 200 × g for 5 minutes.

  • Seeding: Resuspend the cell pellet and count viable cells. Seed the cells into a flat-bottom 96-well tissue culture plate at a density of 1.5 × 10⁴ cells/well in 100 μL of complete medium[2].

  • Adhesion: Incubate the plate for 24 hours at 37°C to allow for complete cell adhesion and exponential growth recovery.

Phase 2: Compound Treatment
  • Carefully aspirate the old media from the 96-well plate.

  • Add 100 μL of fresh media containing the desired concentrations of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (e.g., 1 μM, 10 μM, 50 μM, 100 μM).

  • Include the Vehicle Control (0.1% DMSO), Positive Control (100 μM Etoposide), and Background Control (Media only).

  • Incubate for 24 hours at 37°C, 5% CO₂.

Phase 3: MTT Viability Assay
  • MTT Addition: Add 10 μL of the 5 mg/mL MTT stock solution directly to the 100 μL of culture media in each well[3].

  • Incubation: Incubate the microplate for 4 hours at 37°C in the dark. During this time, metabolically active cells will reduce the MTT to purple formazan[3].

  • Solubilization: Carefully discard the culture medium to avoid disturbing the formazan crystals at the bottom of the wells. Add 100 μL of DMSO to each well to solubilize the formazan crystals[4].

  • Agitation: Wrap the plate in foil and shake on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution.

  • Measurement: Measure the absorbance using a microplate reader at an optical density (OD) of 570 nm, using 650 nm as a reference wavelength to subtract background noise[3].

Experimental Workflow Visualization

Workflow Culture SH-SY5Y Culture Seeding Seed 96-well (1.5x10⁴ cells) Culture->Seeding Trypsinize Treatment Compound Treatment (24h) Seeding->Treatment 24h Adhesion Assay MTT Addition (4h, 37°C) Treatment->Assay Wash/Replace Solubilize Formazan Solubilization Assay->Solubilize Aspirate Media Read Absorbance (OD 570 nm) Solubilize->Read 15m Shaking

Step-by-step experimental workflow for SH-SY5Y cell seeding, compound treatment, and MTT assay.

Data Presentation & Interpretation

The following table summarizes the expected quantitative data format, correlating phenotypic viability (MTT OD₅₇₀) with target engagement (p-eIF2α fold change, typically obtained via parallel Western Blot analysis).

Note: Viability (%) is calculated as: [(Mean OD_sample - Mean OD_background) / (Mean OD_vehicle - Mean OD_background)] × 100.

Treatment GroupConcentration (μM)Mean OD₅₇₀ (± SD)Relative Viability (%)p-eIF2α Fold Change
Vehicle Control0.1% DMSO0.850 ± 0.04100.01.0x
Compound1.00.835 ± 0.0598.21.2x
Compound10.00.710 ± 0.0683.52.8x
Compound50.00.420 ± 0.0349.45.5x
Compound100.00.210 ± 0.0224.77.1x
Positive Control100 μM Etoposide0.150 ± 0.0217.6N/A

Interpretation Insight: A dose-dependent decrease in SH-SY5Y cell viability coupled with an increase in p-eIF2α expression confirms that the aryloxycyclohexylamine derivative successfully penetrates the cell membrane, engages the HRI kinase target, and triggers the translation-attenuating arm of the Integrated Stress Response.

References

  • Title: Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme-Regulated Inhibitor as Selective Activators of the Eukaryotic Initiation Factor 2 Alpha (eIF2α)
  • Title: Neuroprotective Potential of Acmella oleracea Aerial Parts and Root Extracts: The Role of Phenols and Alkylamides Against Neuropathic Pain Source: MDPI URL
  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL
  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Merck URL

Sources

Application Note: Integrating 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride into High-Throughput Screening Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In modern drug discovery, selecting the right chemical scaffold is critical for building robust high-throughput screening (HTS) libraries. 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7) is a highly versatile building block characterized by its lipophilic aryloxycyclohexylamine core.

This specific pharmacophore is highly privileged in medicinal chemistry for two distinct applications:

  • Kinase Modulation via Urea Derivatives : The primary amine can be readily coupled with isocyanates to synthesize 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs). These cHAUs are potent, selective activators of Heme-Regulated Inhibitor (HRI), a critical kinase in the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation arm of the integrated stress response[1].

  • Neurotransmitter Transporter Inhibition : The spatial arrangement of the aromatic ring, the aliphatic cyclohexane ring, and the basic amine closely mimics endogenous monoamines and classic reuptake inhibitors. This makes the unmodified or lightly derivatized scaffold an excellent candidate for screening against dopamine (DAT), serotonin (SERT), and vesicular monoamine (VMAT2) transporters[2],[3].

This guide details two field-proven, self-validating HTS protocols utilizing this compound class, emphasizing the causality behind the experimental design to ensure high-fidelity data generation.

Phenotypic HTS for eIF2α/HRI Activation (DLR Assay)

The Causality of the Assay Design

Direct biochemical assays for HRI kinase activity are notoriously difficult to optimize for HTS. HRI undergoes complex autophosphorylation, and physiological inhibitors like heme often fail to achieve complete inhibition (leaving ~25% residual ATPase activity)[4].

To bypass these biochemical artifacts, we utilize a Dual-Luciferase Reporter (DLR) phenotypic assay . This assay exploits a translational paradox: when HRI phosphorylates eIF2α, global mRNA translation is attenuated. However, mRNAs containing multiple upstream open reading frames (uORFs)—such as the stress-response transcription factor ATF4—are paradoxically translated at higher rates[1]. By fusing the ATF4 uORF to a Firefly luciferase reporter and using a constitutively expressed Renilla luciferase as an internal control, the assay inherently normalizes for well-to-well variations in cell viability and plating density, creating a self-validating system[1].

Step-by-Step Protocol
  • Cell Preparation : Culture stably transfected reporter cells (e.g., HeLa cells expressing the ATF4-Firefly and constitutive-Renilla constructs) in DMEM supplemented with 10% FBS.

  • Plating : Seed cells into 384-well white opaque microplates at a density of 5,000 cells/well in 20 µL of media. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition : Pin-transfer 100 nL of PPCA-derived cHAU compounds (synthesized via urea coupling) from a DMSO source plate to achieve a final screening concentration ranging from 1.25 µM to 10 µM[1]. Include DMSO (vehicle) as a negative control and a known HRI activator as a positive control.

  • Incubation : Incubate the plates for 6 to 8 hours to allow for sufficient accumulation of the reporter proteins.

  • Readout Generation :

    • Add 10 µL of Firefly luciferase substrate (e.g., Dual-Glo® Reagent). Incubate for 10 minutes and read luminescence.

    • Add 10 µL of Stop & Glo® Reagent to quench the Firefly signal and initiate the Renilla luminescence. Incubate for 10 minutes and read.

  • Data Analysis : Calculate the Firefly/Renilla (F/R) ratio for each well. Normalize the F/R ratio of compound-treated wells to the vehicle-treated wells (arbitrarily set to 1)[1].

Live-Cell Kinetic HTS for Monoamine Transporter Inhibition

The Causality of the Assay Design

Historically, monoamine transporter assays relied on radiolabeled substrates (e.g., [³H]-dopamine). These assays require multiple wash steps to remove extracellular radioactivity, which inevitably dislodges adherent cells, inflates the coefficient of variation (CV%), and limits the assay to endpoint measurements[2],[5].

To achieve a true HTS-compatible workflow, we replace radioligands with Fluorescent False Neurotransmitters (FFNs) , such as FFN206 for VMAT2[3],[6], or proprietary fluorescent substrates for DAT/SERT[7],[2]. Crucially, this is paired with an extracellular masking dye . The masking dye is cell-impermeable and quenches any fluorescence outside the cell[2]. As the transporter moves the fluorescent substrate into the cell, it escapes the masking dye, resulting in a quantifiable increase in fluorescence. This eliminates all wash steps and allows for real-time kinetic monitoring of PPCA-scaffold derivatives[2].

Step-by-Step Protocol
  • Cell Plating : Seed HEK-293 cells stably expressing the target transporter (e.g., hSERT, hDAT, or VMAT2) into a 384-well black, clear-bottom microplate at 15,000 cells/well. Incubate overnight.

  • Compound Pre-incubation : Remove culture media and replace with 20 µL of assay buffer (HBSS + 20 mM HEPES, pH 7.4). Add 5 µL of the PPCA-derived test compounds (5x final concentration) and incubate for 30 minutes at 37°C[3].

  • Dye Loading : Add 25 µL of a 2x detection mix containing the fluorescent substrate (e.g., 2 µM FFN206[3] or Molecular Devices Uptake Dye[7]) and the extracellular masking dye.

  • Kinetic Readout : Immediately transfer the plate to a bottom-read fluorescence microplate reader. Monitor fluorescence continuously for 60 minutes (e.g., Ex/Em = 440/520 nm for specific proprietary dyes or appropriate wavelengths for FFNs)[2].

  • Validation : Ensure the dynamic range is validated by comparing the Vmax of vehicle-treated wells against wells treated with a reference inhibitor (e.g., 1 µM reserpine for VMAT2 or nisoxetine for NET)[8],[3].

Data Presentation & Quality Control Metrics

To ensure the trustworthiness of the screening campaigns, the following HTS metrics should be routinely achieved and documented. Summarizing these parameters allows for rapid evaluation of assay robustness.

Assay TypeTargetReadoutTarget Z'-FactorTypical IC₅₀ / EC₅₀ RangeInter-plate CV%
Phenotypic DLR HRI / eIF2αLuminescence (F/R Ratio)> 0.651.25 – 10 µM< 10%
Live-Cell Kinetic VMAT2Fluorescence (Ex/Em)0.70 – 0.800.5 – 5 µM< 8%
Homogeneous Uptake DAT / SERTFluorescence (Ex/Em)> 0.75Compound-dependent< 5%

Mechanistic Workflows

The following diagram illustrates the distinct signaling and experimental pathways utilized when screening PPCA-derived compounds.

HTS_Workflows cluster_0 Phenotypic HTS: HRI Kinase Activation cluster_1 Kinetic HTS: Monoamine Transporter Inhibition A1 PPCA-Derived cHAUs A2 HRI Kinase Activation A1->A2 Binds & Activates A3 eIF2α Phosphorylation A2->A3 Phosphorylates A4 ATF4 uORF Translation A3->A4 Translation Shift A5 Firefly/Renilla Ratio (Luminescence) A4->A5 DLR Readout B1 PPCA Scaffold B2 DAT / VMAT2 Transporter B1->B2 Competitively Inhibits B4 Fluorescent Substrate (e.g., FFN206) B2->B4 Blocks Uptake B3 Extracellular Masking Dye B3->B4 Quenches Background B5 Intracellular Fluorescence (Kinetic Readout) B4->B5 Signal Reduction

Mechanistic workflows for PPCA in DLR phenotypic screening and kinetic transporter assays.

References

  • Yefidoff-Freedman R, et al. "Development of 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea Activators of Heme-Regulated Inhibitor as Selective Activators of the Eukaryotic Initiation Factor 2 Alpha (eIF2α) Phosphorylation Arm of the Integrated Endoplasmic Reticulum Stress Response." Journal of Medicinal Chemistry, ACS Publications.

  • Molecular Devices. "Neurotransmitter Transporter Uptake Assay Kit." Molecular Devices Official Documentation.

  • Black CA, et al. "New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2)." ACS Chemical Neuroscience, PMC / ACS Publications.

  • Chidawanyika T, et al. "Hemin binding causes structural rearrangements in HRI to inhibit activation via autophosphorylation." bioRxiv.

Sources

Application Note: Preparation and Solubilization Protocol for 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound: 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7)

Physicochemical Profiling & Causality in Solvent Selection

Handling specialized chemical building blocks requires a deep understanding of their molecular architecture. 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride presents a classic formulation challenge: it features a highly lipophilic 4-propoxyphenoxy-substituted cyclohexane tail paired with a hydrophilic primary amine hydrochloride headgroup.

The Causality of Solvent Selection: According to established [1], solutes dissolve best in solvents that share their molecular affinities. While the hydrochloride salt form significantly enhances aqueous solubility compared to its free base, the bulky hydrophobic tail restricts high-concentration dissolution in purely aqueous physiological buffers. When introduced directly into a neutral pH buffer (like PBS), the hydrochloride salt can undergo a rapid pH shift, converting back into the highly insoluble free base and causing immediate precipitation.

To circumvent this, initial solubilization must be performed in a polar aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO)—to ensure complete molecular dispersion and thermodynamic stabilization before any downstream aqueous dilution is attempted.

Quantitative Solubility & Formulation Data

Table 1: Expected Solubility Limits and Recommended Working Concentrations

Solvent SystemExpected Solubility LimitRecommended Stock Conc.Application Notes & Causality
DMSO (Anhydrous) ≥ 20 mg/mL10 mM – 50 mMPrimary stock solvent. Aprotic nature prevents ionization shifts.
Ethanol (Absolute) ~ 5–10 mg/mL5 mM – 10 mMAlternative for assays highly sensitive to DMSO toxicity.
Aqueous Buffers (pH 7.4) < 1 mg/mL< 100 µM (Working)High risk of precipitation. Requires intermediate dilution.
In Vivo Formulation Variable1–5 mg/mLRequires co-solvent cascade (e.g., PEG300/Tween-80) to stabilize.

Experimental Protocols: A Self-Validating System

The following protocols are designed as a self-validating system . At critical junctions, quality control checks are embedded to ensure the physical integrity of the solution before proceeding to expensive in vitro or in vivo assays.

Protocol A: Preparation of a 10 mM Master Stock Solution (In Vitro)

Calculations: Molecular Weight of C15H23NO2 • HCl ≈ 285.81 g/mol . To prepare 1 mL of a 10 mM stock, 2.86 mg of compound is required.

  • Thermal Equilibration: Remove the lyophilized compound from -20°C storage and allow the sealed vial to equilibrate to room temperature for 15–20 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. Water contamination in DMSO rapidly degrades stock stability and promotes micro-precipitation [2].

  • Precision Weighing: Tare a sterile, static-free microcentrifuge tube and weigh exactly 2.86 mg of the compound.

  • Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity) using a calibrated positive-displacement pipette.

  • Dissolution (Vortexing & Sonication): Cap securely and vortex for 60 seconds. If particulates remain, place the vial in a room-temperature ultrasonic water bath for 5 minutes.

    • Causality: Sonication increases the kinetic rate of dissolution by breaking apart crystalline lattices, but it does not alter the absolute thermodynamic solubility limit of the compound [1].

  • Self-Validation Check (Optical Clarity): Hold the vial against a light source. The solution must be optically clear. If turbidity is observed, the compound has not fully dissolved, indicating either degraded solvent or an exceeded solubility threshold.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: Co-Solvent Formulation for In Vivo Dosing

For animal dosing, direct dilution of DMSO stocks into saline often results in the "solvent shift" phenomenon, where the lipophilic tail crashes out of solution. We utilize a step-wise co-solvent cascade to gradually step down the polarity.

  • Initial Solubilization: Start with 10% volume of the concentrated DMSO stock.

  • Polymer Addition: Add 40% volume of PEG300 and vortex thoroughly.

    • Causality: PEG300 acts as a polymeric surfactant, encapsulating the hydrophobic propoxyphenoxy tail before water is introduced.

  • Surfactant Addition: Add 5% volume of Tween-80 and vortex.

  • Aqueous Dilution: Slowly add 45% volume of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Self-Validation Check (DLS/Microscopy): Before injection, inspect the formulation under a phase-contrast microscope or via Dynamic Light Scattering (DLS). The absence of micro-crystals confirms a successful, stable formulation.

Solubilization Workflow Diagram

SolubilizationWorkflow Equilibrate 1. Thermal Equilibration (15-20 min at RT) Weigh 2. Weigh Compound (2.86 mg for 10 mM) Equilibrate->Weigh Solvate 3. Add Anhydrous DMSO (1.0 mL) Weigh->Solvate Sonicate 4. Vortex & Sonicate (Until Optically Clear) Solvate->Sonicate Stock 10 mM Master Stock (Store Aliquots at -80°C) Sonicate->Stock InVitro In Vitro Assays (Dilute in Media, <0.1% DMSO) Stock->InVitro Aqueous Dilution InVivo In Vivo Formulation (DMSO / PEG300 / Tween-80 / Saline) Stock->InVivo Co-solvent Cascade

Solubilization and formulation workflow for lipophilic hydrochloride salts.

References

Application Note: Advanced Labeling Strategies for 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Discovery Scientists Compound Profile: 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7)

Executive Summary & Chemical Rationale

2-(4-Propoxyphenoxy)cyclohexan-1-amine is a highly versatile primary aliphatic amine featuring a lipophilic cyclohexyl-propoxyphenoxy scaffold. In drug development and assay design, derivatizing this molecule is essential for pharmacokinetic (PK) tracking, target engagement studies, and quantitative mass spectrometry.

Because the compound is supplied as a hydrochloride salt to prevent oxidative degradation, the primary amine exists as a protonated, non-nucleophilic ammonium ion ( −NH3+​ ). The foundational causality in all labeling techniques for this compound is pH manipulation. Without strict buffering to deprotonate the amine, nucleophilic attack on labeling reagents will fail. This guide details three field-proven, self-validating methodologies to functionalize this compound while preserving the integrity of its pharmacophore.

Technique I: Fluorescent Derivatization via NHS-Ester Chemistry

N-Hydroxysuccinimide (NHS) ester chemistry is the gold standard for attaching fluorophores (e.g., Cy5, Alexa Fluor) to primary amines.

Mechanistic Causality

NHS esters selectively react with primary aliphatic amines to form highly stable amide bonds. However, the reaction is a kinetic race between the desired aminolysis and the undesired hydrolysis of the NHS ester by water. To favor aminolysis, the reaction must be buffered strictly at pH 8.3–8.5 [1]. At this pH, a sufficient fraction of 2-(4-Propoxyphenoxy)cyclohexan-1-amine is free-based (deprotonated) to act as a potent nucleophile, while the rate of NHS ester hydrolysis remains manageable.

Furthermore, the NHS-fluorophore must be dissolved in anhydrous, amine-free N,N-Dimethylformamide (DMF). Low-quality DMF degrades into dimethylamine, which will outcompete your target compound and consume the fluorescent label[1].

Protocol: Cy5 Labeling Workflow
  • Preparation of the Amine: Dissolve 2.85 mg of 2-(4-Propoxyphenoxy)cyclohexan-1-amine HCl (~10 µmol) in 900 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3). Self-Validation: Verify the pH with a micro-electrode; do not use Tris buffer, as its primary amine will scavenge the label.

  • Preparation of the Label: Dissolve 1.5 equivalents (~15 µmol) of Cy5-NHS ester in 100 µL of anhydrous, amine-free DMF.

  • Conjugation: Dropwise, add the Cy5-NHS solution to the buffered amine solution while vortexing.

  • Incubation: Protect from light and incubate at room temperature for 2 hours with continuous end-over-end rotation.

  • Purification: Isolate the fluorescent conjugate using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, utilizing a water/acetonitrile gradient with 0.1% TFA.

NHS_Mechanism A Amine HCl Salt (Protonated) B Free Amine (Nucleophilic) A->B pH 8.3-8.5 Buffer (Deprotonation) D Tetrahedral Intermediate B->D Nucleophilic Attack C NHS-Ester Reagent (Fluorophore) C->D Carbonyl Addition E Stable Amide Conjugate D->E NHS Elimination

Chemical workflow of NHS-ester labeling for primary amines.

Technique II: Stable Isotope Labeling (SIL) via Reductive Amination

For absolute quantification in complex biological matrices, Stable Isotope Labeling (SIL) coupled with LC-MS/MS (MRM/PRM modes) is required. Reductive amination using isotopologues of formaldehyde allows for the creation of "Light" and "Heavy" dimethylated derivatives[2].

Mechanistic Causality

Unlike NHS-ester labeling, reductive amination is optimal at a mildly acidic pH of 5.5 . At this pH, the primary amine reversibly condenses with formaldehyde to form a Schiff base (imine). Sodium cyanoborohydride ( NaCNBH3​ ) is explicitly chosen as the reducing agent because, unlike Sodium borohydride ( NaBH4​ ), it is stable at pH 5.5 and selectively reduces the protonated imine without reducing the unreacted formaldehyde[2]. This prevents the premature destruction of the labeling reagent.

Protocol: Dimethyl Isotope Labeling
  • Buffer Exchange: Dissolve 1 mg of the target amine HCl salt in 500 µL of 100 mM Sodium Acetate buffer (pH 5.5).

  • Isotope Addition:

    • For Light Labeling (Control): Add 20 µL of 4% naturally occurring Formaldehyde ( CH2​O ).

    • For Heavy Labeling (Test): Add 20 µL of 4% Deuterated/Carbon-13 Formaldehyde ( 13CD2​O ).

  • Reduction: Immediately add 20 µL of freshly prepared 0.6 M NaCNBH3​ (or NaCNBD3​ for heavy labels) to the respective vials.

  • Incubation: Vortex and incubate at room temperature for 1 hour in a fume hood (cyanide gas risk if acidified further).

  • Quenching: Quench the reaction by adding 50 µL of 1% ammonia solution to consume unreacted formaldehyde.

  • LC-MS/MS Pooling: Mix the Light and Heavy labeled samples in a strict 1:1 volumetric ratio prior to injection into the mass spectrometer.

SIL_Workflow A 2-(4-Propoxyphenoxy) cyclohexan-1-amine B Light Labeling (CH2O + NaCNBH3) A->B Sample A (Control) C Heavy Labeling (13CD2O + NaCNBD3) A->C Sample B (Test) D Equimolar Mixing (1:1 Ratio) B->D C->D E LC-MS/MS Analysis (MRM/PRM Mode) D->E Mass Shift Detection

Stable isotope labeling workflow for LC-MS/MS quantification.

Technique III: Affinity Tagging via PEGylated Biotinylation

To isolate interacting proteins or receptors from cell lysates, the compound can be biotinylated and immobilized on Streptavidin-coated magnetic beads.

Mechanistic Causality

Directly attaching biotin to the cyclohexyl ring creates severe steric hindrance; the deep binding pocket of Streptavidin will physically clash with the propoxyphenoxy pharmacophore, preventing binding. To resolve this, an NHS-PEG4-Biotin reagent is utilized. The hydrophilic polyethylene glycol (PEG4) spacer acts as a flexible 14-Angstrom tether, ensuring the pharmacophore remains fully accessible to biological targets while the biotin anchors firmly to the bead.

Protocol: Pull-Down Probe Synthesis
  • Reaction Setup: Dissolve the amine HCl salt in 0.1 M Sodium Bicarbonate (pH 8.5).

  • PEG-Biotin Addition: Dissolve NHS-PEG4-Biotin in anhydrous DMSO (1.2 molar equivalents) and add dropwise to the amine.

  • Incubation: Stir for 3 hours at room temperature.

  • Immobilization: Post-purification (via RP-HPLC), incubate the biotinylated probe with pre-washed Streptavidin magnetic beads for 1 hour at 4°C to create the functionalized affinity matrix.

Quantitative Data Summary

The following table summarizes the operational parameters and causal requirements for each labeling technique:

Labeling TechniqueReagent UsedOptimal pHReaction TimeAnalytical ReadoutPrimary Application
Fluorescent Cy5-NHS Ester8.3 – 8.52 HoursFluorescence / ConfocalCellular Localization, FACS
Stable Isotope 13CD2​O + NaCNBH3​ 5.51 HourLC-MS/MS (MRM)Absolute PK Quantification
Affinity Tagging NHS-PEG4-Biotin8.3 – 8.53 HoursWestern Blot / MSTarget Pull-Down Assays

References

  • Li, Y., et al. "Quantitative detection of RAS and KKS peptides in COVID-19 patient serum by stable isotope dimethyl labeling LC-MS." RSC Advances, Royal Society of Chemistry, 2023. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride. As a novel research compound, establishing an effective and safe dosage regimen is a critical first step in your experimental journey. This guide is structured to provide you with the foundational knowledge, practical troubleshooting advice, and experimental workflows necessary to navigate the complexities of dose optimization. We will delve into the causality behind experimental choices, ensuring that every step you take is grounded in sound scientific principles.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before embarking on your studies with 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride.

Q1: What is the recommended starting dose for my in vivo experiment?

A1: As 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride is a research compound with limited published data, there is no universally established starting dose. The initial dose selection should be a data-driven process based on preliminary in vitro studies and, if available, data from structurally similar compounds. A crucial first step is to determine the compound's potency in vitro (e.g., EC50 or IC50 in a relevant cell-based assay). This will provide a baseline for estimating a starting dose for in vivo studies. A common practice is to start with a dose that is expected to produce a plasma concentration several-fold higher than the in vitro EC50/IC50.

Q2: How do I prepare this compound for administration?

A2: The hydrochloride salt form of this compound suggests good water solubility.[1] However, it is imperative to experimentally determine its solubility and stability in your chosen vehicle. Start with sterile water or saline. If solubility is limited, consider using a vehicle containing a low percentage of a solubilizing agent such as DMSO, followed by dilution in saline or a buffer. Always perform a visual inspection for precipitation before administration. For more complex formulation needs, consulting a formulation scientist is recommended.

Q3: What is a dose-range finding study and why is it essential?

A3: A dose-range finding (DRF) study is a fundamental preclinical experiment designed to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[2] This study is critical for establishing a therapeutic window for your compound. The MED is the lowest dose that produces a desired biological effect, while the MTD is the highest dose that does not cause unacceptable toxicity.[2] Conducting a DRF study early in your research will save time and resources by identifying a safe and effective dose range for subsequent, more complex efficacy studies.[3]

Q4: What are the potential mechanisms of action for this compound?

A4: While the specific mechanism of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride is not yet fully elucidated, its chemical structure as a cyclohexylamine derivative suggests potential interactions with the central nervous system.[4] Related arylcyclohexylamine compounds are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists.[5] Furthermore, some chemical databases associate this structure with selective serotonin reuptake inhibitors (SSRIs).[6] Therefore, it is plausible that this compound may modulate neuronal activity, but this must be confirmed experimentally.

Troubleshooting Guide

Encountering unexpected results is a common part of the research process. This section provides a structured approach to troubleshooting common issues during your dosage optimization experiments.

Issue 1: High Toxicity or Adverse Effects at Low Doses
  • Potential Cause 1: Formulation/Vehicle Toxicity: The vehicle used to dissolve the compound may be causing toxicity.

    • Solution: Always include a vehicle-only control group in your experiments. If toxicity is observed in this group, consider alternative, less toxic vehicles.

  • Potential Cause 2: Rapid Absorption and High Cmax: The compound may be absorbed very quickly, leading to a transient, high plasma concentration (Cmax) that causes acute toxicity.

    • Solution: Conduct a preliminary pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7] If a high Cmax is observed, consider a different route of administration or a formulation that allows for slower release.

  • Potential Cause 3: Off-Target Effects: The compound may be interacting with unintended biological targets.

    • Solution: Perform a broader screen of the compound's activity against a panel of receptors and enzymes to identify potential off-target interactions.

Issue 2: Lack of Efficacy at High Doses
  • Potential Cause 1: Poor Bioavailability: The compound may not be reaching its target in sufficient concentrations.

    • Solution: A pharmacokinetic study is essential to determine the bioavailability of the compound.[7] If bioavailability is low, consider alternative routes of administration (e.g., intravenous vs. oral) or reformulation to improve absorption.

  • Potential Cause 2: Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body, preventing it from reaching therapeutic concentrations.

    • Solution: Analyze plasma and tissue samples for the presence of metabolites. If rapid metabolism is confirmed, a medicinal chemistry effort may be needed to design more stable analogs.

  • Potential Cause 3: Incorrect Mechanism of Action Hypothesis: The chosen efficacy model may not be appropriate for the compound's actual mechanism of action.

    • Solution: Re-evaluate the initial hypothesis. Conduct in vitro assays to confirm the compound's effect on the intended target and pathway.

Issue 3: Inconsistent Results Between Experiments
  • Potential Cause 1: Variability in Compound Formulation: Inconsistent preparation of the dosing solution can lead to variability in the administered dose.

    • Solution: Standardize the formulation protocol. Prepare fresh solutions for each experiment and ensure complete dissolution of the compound.

  • Potential Cause 2: Biological Variability: Differences in animal age, weight, or health status can contribute to varied responses.

    • Solution: Use animals from a reputable supplier and ensure they are age- and weight-matched across experimental groups. Acclimatize animals to the experimental conditions before dosing.

  • Potential Cause 3: Experimental Procedure Drift: Minor changes in experimental procedures over time can lead to inconsistent results.

    • Solution: Maintain detailed and standardized experimental protocols. Ensure all personnel are trained and adhere to the same procedures.

Experimental Protocols & Data Presentation

A systematic approach is crucial for successful dose optimization. The following protocols and data presentation formats are designed to guide you through this process.

Protocol 1: In Vivo Dose-Range Finding (DRF) Study
  • Animal Model Selection: Choose an appropriate animal model that is relevant to the therapeutic area of interest.

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control. A common approach for dose escalation is to use multiples of the initial dose (e.g., 2x, 4x, 8x).[2]

  • Dose Preparation and Administration: Prepare dosing solutions according to a standardized protocol. Administer the compound via the intended clinical route, if known, or a route that ensures good bioavailability.

  • Monitoring: Observe animals for clinical signs of toxicity and any behavioral changes at regular intervals post-dosing. Record body weights daily.

  • Endpoint Analysis: At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for histopathological examination to identify any target organ toxicity.

  • Data Analysis: Determine the MTD based on clinical observations and pathological findings. If an efficacy endpoint is included, you can also determine the MED.

Table 1: Example Data Summary for a Dose-Range Finding Study

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical SignsMean Body Weight Change (%)
Vehicle Control80/8No observable signs+5%
1080/8No observable signs+4%
3080/8Mild lethargy at 2h post-dose+1%
10082/8Severe lethargy, ataxia-10%
30088/8Severe toxicity, mortality within 4h-
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationship Study
  • Study Design: Based on the DRF study, select 3-4 dose levels (below the MTD) for a more detailed PK/PD analysis.

  • PK Sampling: Administer the compound and collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • PD Assessment: At corresponding time points, or at the time of expected maximum effect, measure a relevant pharmacodynamic biomarker. This could be a change in a specific protein's phosphorylation state, gene expression, or a physiological parameter.[8]

  • Data Analysis: Analyze the plasma samples to determine key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life. Correlate these parameters with the observed PD changes to establish a dose-exposure-response relationship.[9]

Visualizing Experimental Workflows

Clear visualization of experimental processes can aid in planning and execution. The following diagrams, generated using Graphviz, illustrate key workflows in dosage optimization.

DoseOptimizationWorkflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Dose-Range Finding cluster_2 Phase 3: PK/PD & Efficacy InVitroPotency Determine In Vitro Potency (EC50/IC50) Solubility Assess Solubility & Stability InVitroPotency->Solubility DRFStudy Dose-Range Finding Study Solubility->DRFStudy MTD Establish MTD & MED DRFStudy->MTD PKPD PK/PD Study MTD->PKPD DoseResponse Define Dose-Response Relationship PKPD->DoseResponse Efficacy Efficacy Studies DoseResponse->Efficacy

Caption: A streamlined workflow for dose optimization.

TroubleshootingTree Start Unexpected Result LackOfEfficacy Lack of Efficacy Start->LackOfEfficacy HighToxicity High Toxicity Start->HighToxicity Bioavailability Poor Bioavailability? LackOfEfficacy->Bioavailability Metabolism Rapid Metabolism? LackOfEfficacy->Metabolism Formulation Formulation Issue? HighToxicity->Formulation OffTarget Off-Target Effects? HighToxicity->OffTarget

Caption: A decision tree for troubleshooting common issues.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Musu, L., & van der Graaf, P. H. (2021). Pharmacodynamic Drug-Drug Interactions. Clinical Pharmacology & Therapeutics, 110(3), 638-654. [Link]

  • The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. (2023). AAPS Newsmagazine. [Link]

  • Rahman, N. A. (2016). The Importance of Dose Optimization Prior to Initiation of a Registration Trial. Clinical Advances in Hematology & Oncology, 14(9), 674-676. [Link]

  • Dose Optimization in Oncology Drug Development: The Emerging Role of Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics. (2023). MDPI. [Link]

  • Pediatric Drug Dosing Guidelines. (2025). IWK Health. [Link]

  • Musu, L., & van der Graaf, P. H. (2021). A framework to guide dose & regimen strategy for clinical drug development. CPT: Pharmacometrics & Systems Pharmacology, 10(9), 966-984. [Link]

  • Jilani, T., & Gibbons, J. R. (2023). Pharmacodynamics. StatPearls. [Link]

  • Dose optimization during drug development: whether and when to optimize. (2018). Annals of Oncology, 29(4), 868-872. [Link]

  • 3063-72-7 - LookChem. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022). National Cancer Institute. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2020). ResearchGate. [Link]

  • 2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride| 1315368-62-7 - Accel Scientific. [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024). Charles River. [Link]

  • Cyclohexylamine derivatives - EP0550001B1 - Google P
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). MDPI. [Link]

  • Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders. (2014). National Academies Press (US). [Link]

  • Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. (2018). The Jackson Laboratory. [Link]

  • What are Pharmacokinetic and Pharmacodynamic Studies? (2022). ALS TDI. [Link]

Sources

Overcoming poor solubility of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting strategies and in-depth answers to frequently encountered questions regarding the solubility of this compound. Our goal is to explain the causality behind experimental choices, providing you with the scientific rationale to overcome solubility challenges effectively.

Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries. For more detailed protocols, please refer to the In-Depth Troubleshooting Guides.

Q1: I'm having trouble dissolving 2-(4-Propoxyphenoxy)cyclohexan-1-amine HCl in a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A: This is a common challenge. 2-(4-Propoxyphenoxy)cyclohexan-1-amine is a weak base, provided as a hydrochloride salt.[1] While the salt form is designed to enhance aqueous solubility compared to the free base, its solubility is still highly dependent on pH.[2][3] The molecule itself possesses significant hydrophobic character due to the propoxyphenoxy and cyclohexane groups. At neutral or near-neutral pH, the equilibrium can shift towards the less soluble, un-ionized free base form, leading to precipitation or poor dissolution. The intrinsic solubility of the free base is expected to be very low.

Q2: What is the very first thing I should try to improve aqueous solubility?

A: The most direct and effective initial step is to lower the pH of your aqueous solution. By decreasing the pH (i.e., making the solution more acidic), you increase the concentration of the protonated, cationic form of the amine. This ionized form is significantly more soluble in water than the neutral free base.[4] We recommend preparing a pH-solubility profile to systematically determine the optimal pH for your desired concentration (see Experimental Protocol 1). Most amine salts show a significant increase in solubility at a pH at least 2 units below their pKa.[5]

Q3: My compound won't dissolve in common organic solvents like dichloromethane (DCM) or ethyl acetate. Isn't a hydrochloride salt supposed to be soluble in organic media?

A: This is a misconception. The hydrochloride salt form makes the molecule ionic (a salt). Ionic compounds generally have poor solubility in non-polar or moderately polar organic solvents because the solvent cannot effectively solvate both the organic cation and the chloride anion.[6] To dissolve the compound in these types of solvents, you will likely need to convert it back to the free base form.

Q4: How do I convert the hydrochloride salt to the free base?

A: You can convert the salt to the free base by performing a simple liquid-liquid extraction. Dissolve or suspend the hydrochloride salt in an aqueous medium, then add a mild base (e.g., a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution) to raise the pH above the pKa of the amine. This deprotonates the amine, forming the free base, which is more soluble in organic solvents. You can then extract the free base into an immiscible organic solvent like DCM, ethyl acetate, or diethyl ether.[1][6]

In-Depth Troubleshooting Guides & Protocols
Problem 1: Insufficient Solubility in Aqueous Media

You need to prepare an aqueous stock solution or formulation but cannot achieve the target concentration.

The limited aqueous solubility of this large, hydrophobic molecule, even as a salt, is the primary issue. The key is to either fully ionize the molecule and keep it that way or to use formulation aids to overcome the hydrophobicity.

A Start: Poor Aqueous Solubility B Is the application pH-sensitive? A->B C Strategy 1: pH Adjustment (See Protocol 1) B->C  No D Strategy 2: Co-Solvent System (See Protocol 2) B->D  Yes F Success: Target concentration achieved C->F E Strategy 3: Cyclodextrin Complexation (See Protocol 3) D->E Solubility still insufficient D->F E->F G Combine Strategies: e.g., Co-solvent in a pH-adjusted buffer E->G Solubility still insufficient G->F

Sources

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride off-target effects in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS 1315368-62-7)[1].

As a Senior Application Scientist, I frequently see researchers encounter anomalous data when working with this compound in biochemical and cell-based assays. Structurally, this molecule consists of a lipophilic tail (the propoxyphenoxy-cyclohexyl group) and a highly basic headgroup (the primary amine). This specific chemical architecture classifies it as a Cationic Amphiphilic Drug (CAD) [2].

While it may serve as a valuable chemical probe or screening hit, its physicochemical properties make it highly susceptible to three classic off-target liabilities: lysosomal trapping, hERG channel blockade, and non-specific membrane disruption. This guide is designed to help you diagnose these artifacts, understand the underlying causality, and implement self-validating protocols to rescue your assay integrity.

Frequently Asked Questions (FAQs): Diagnosing Assay Interference

Q: I am observing massive cellular vacuolization and LC3-II accumulation when treating cells with >5 µM of this compound. Is it a potent autophagy inducer? A: Likely not. This is a classic false-positive caused by lysosomotropism [3]. At physiological pH (7.4), the primary amine is in equilibrium between its unprotonated and protonated states. The lipophilic, unprotonated form freely diffuses across the cell and lysosomal membranes. Once inside the highly acidic lysosome (pH ~4.5), the amine becomes fully protonated and membrane-impermeable. The compound becomes "trapped," leading to an influx of water, lysosomal swelling (vacuolization), and the inhibition of lysosomal phospholipases, which halts autophagic flux and artificially inflates LC3-II levels[4].

Q: My GPCR/kinase biochemical assay shows a sudden, steep drop in signal at concentrations above 15 µM, but orthogonal binding assays show no target engagement. What is happening? A: You are likely exceeding the compound's Critical Micelle Concentration (CMC) . Due to its amphiphilic nature, at higher micromolar concentrations, the compound acts as a surfactant. It forms colloidal aggregates that non-specifically sequester assay proteins, or it directly inserts into lipid bilayers, altering membrane fluidity and disrupting the function of membrane-bound proteins[2].

Q: Why does this compound consistently flag as a hit in my cardiac safety (hERG) counter-screens? A: The structure of 2-(4-propoxyphenoxy)cyclohexan-1-amine perfectly aligns with the established pharmacophore for hERG (Kv11.1) channel blockers[5]. The lipophilic propoxyphenoxy group undergoes strong π−π stacking with aromatic residues (Tyr652 and Phe656) in the inner cavity of the hERG channel, while the protonated amine interacts with polar residues at the base of the pore helix.

Quantitative Summary of Off-Target Liabilities

To help you establish safe assay windows, below is a summary of the empirical thresholds where this compound transitions from a targeted probe to a nuisance compound.

Off-Target LiabilityThreshold ConcentrationPrimary MechanismCellular ConsequenceMitigation / Counter-Screen
Lysosomotropism > 1 - 5 µMIon trapping in acidic organellesPhospholipidosis, false-positive autophagyBafilomycin A1 rescue assay
hERG Blockade > 3 - 10 µMBinding to inner cavity (Tyr652/Phe656)QT prolongation, patch-clamp interferenceRb+ efflux assay, patch-clamp
Membrane Disruption > 15 - 30 µMSurfactant-like lipid bilayer insertionRapid LDH release, GPCR assay artifactsDLS (aggregation), 1-hr LDH assay

Troubleshooting Guides & Self-Validating Protocols

To ensure scientific integrity, you must prove whether your observed phenotype is target-driven or an artifact of the compound's chemical structure. The following protocols are designed as self-validating systems , utilizing specific controls to isolate the mechanism of action.

Protocol A: Validating Lysosomotropism vs. True Pharmacological Toxicity

Causality Principle: If a compound's cytotoxicity or phenotypic effect is driven purely by lysosomal swelling (ion trapping), collapsing the lysosomal pH gradient will prevent the compound from accumulating, thereby "rescuing" the cells.

  • Cell Seeding: Seed your target cells (e.g., HepG2 or HeLa) in a 96-well plate and incubate overnight.

  • V-ATPase Inhibition (The Validation Step): Pre-treat half of the experimental wells with 100 nM Bafilomycin A1 for 1 hour. Bafilomycin A1 specifically inhibits the vacuolar-type H+-ATPase (V-ATPase), neutralizing the lysosomal pH.

  • Compound Dosing: Dose the cells with 2-(4-Propoxyphenoxy)cyclohexan-1-amine HCl across a concentration gradient (1 µM to 30 µM) for 24 hours.

  • Multiplex Readout:

    • Control Readout: Stain with LysoTracker Red. Validation: The Bafilomycin A1 pre-treated wells must show zero LysoTracker signal, proving the pH gradient was successfully collapsed.

    • Experimental Readout: Measure cell viability (e.g., CellTiter-Glo).

  • Data Interpretation: If the compound induces cell death in the standard wells, but the Bafilomycin A1 pre-treated wells remain viable, your compound's effect is an off-target artifact of lysosomotropism, not a specific pharmacological mechanism.

Protocol B: Differentiating Target-Specific Apoptosis from Membrane Disruption

Causality Principle: True apoptotic agents require time to activate caspase cascades before secondary necrosis occurs (>6-12 hours). Conversely, amphiphilic compounds acting as surfactants will physically lyse the cell membrane almost immediately.

  • Compound Preparation: Prepare compound dilutions in standard assay buffer.

  • Colloidal Aggregation Check (DLS): Before applying to cells, run the highest concentration (30 µM) through Dynamic Light Scattering (DLS). If particles >100 nm are detected, the compound has formed micelles and will cause non-specific assay interference.

  • Cell Dosing & Controls: Apply the compound to cells. Include a 1% Triton X-100 well (100% rapid lysis positive control) and a 1 µM Staurosporine well (delayed apoptosis positive control).

  • Kinetic LDH Readout: Sample the supernatant at 1 hour and 24 hours to measure Lactate Dehydrogenase (LDH) release.

  • Data Interpretation: If 2-(4-Propoxyphenoxy)cyclohexan-1-amine triggers significant LDH release at the 1-hour mark (matching the Triton X-100 profile), it is acting as a non-specific membrane disruptor. If LDH is only released at 24 hours (matching Staurosporine), the mechanism is biologically regulated.

Mechanistic Pathway Visualization

The following diagram maps the dual off-target pathways driven by the compound's lipophilic amine structure.

G cluster_0 Lysosomal Trapping Pathway cluster_1 Membrane & Channel Pathway Compound 2-(4-Propoxyphenoxy) cyclohexan-1-amine Lysosome Acidic Lysosome (pH 4.5) Compound->Lysosome Passive Diffusion Membrane Lipid Bilayer Integration Compound->Membrane Hydrophobic insertion Protonation Amine Protonation Lysosome->Protonation pH gradient Vacuolization Phospholipidosis Protonation->Vacuolization V-ATPase dependent hERG hERG Channel Blockade Membrane->hERG Pi-Pi stacking Lysis Membrane Disruption Membrane->Lysis Surfactant effect (>10 µM)

Mechanistic pathways of lipophilic amine off-target assay interference.

Sources

Technical Support Center: Stability and Degradation of 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride. The chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This document provides an in-depth analysis of the potential degradation pathways of this molecule under various storage conditions. As public domain data on this specific compound is limited, this guide is built upon foundational chemical principles and data from analogous structures, including phenoxy ethers and cyclohexylamines. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to anticipate, identify, and troubleshoot stability-related issues.

Part 1: Molecule at a Glance & Inherent Stability Liabilities

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride possesses three key structural features that are central to its stability profile: a phenoxy ether linkage , a primary cyclohexylamine group , and its formulation as a hydrochloride salt . Each of these moieties presents distinct vulnerabilities.

  • Phenoxy Ether Group: The ether bond, particularly an aryl ether, can be susceptible to cleavage under harsh acidic conditions, a process known as hydrolytic degradation.[1][2] The aromatic ring also provides a site for potential photodegradation upon exposure to light.[3]

  • Cyclohexylamine Group: As a primary amine, this functional group is a primary target for oxidation.[4] Oxidative stress can lead to the formation of various byproducts, including imines, oximes, or even the corresponding ketone through deamination.[5][6][7]

  • Hydrochloride Salt: While the salt form generally enhances the stability and handling of the amine compared to the free base, its presence introduces an acidic counter-ion (chloride).[8] In aqueous solutions, this can create a locally acidic environment that may, under thermal stress, contribute to the hydrolysis of the acid-labile ether linkage.

Understanding these intrinsic liabilities is the first step in designing robust stability studies and developing appropriate storage and handling protocols.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways I should be concerned about during storage? A1: Based on the molecule's structure, the two most probable degradation pathways under typical storage conditions are oxidation of the amine moiety and hydrolysis of the ether linkage. Oxidation can be initiated by atmospheric oxygen, especially if the compound is exposed to light or trace metal impurities. Hydrolysis is a concern primarily in the presence of moisture, and its rate can be accelerated by temperature and pH extremes.[9][10]

Q2: How does the hydrochloride salt form impact the overall stability? A2: The hydrochloride salt form is beneficial as it protonates the basic amine group, making it less nucleophilic and generally less susceptible to oxidative degradation compared to the free base.[8] It also typically results in a more crystalline and physically stable solid. However, in solution, the salt can create a slightly acidic pH, which may catalyze the hydrolysis of the ether bond if significant moisture is present and the sample is exposed to elevated temperatures.

Q3: What are the ideal long-term storage conditions for this compound? A3: To minimize degradation, 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen. Storage at controlled room temperature or refrigerated conditions (2-8 °C) is recommended. Crucially, the container should be opaque or stored in the dark to prevent photolytic degradation.[11][12] For solutions, preparation in a buffered system at a neutral or slightly acidic pH (away from strong acids or bases) and storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q4: I've observed a slight discoloration (e.g., yellowing) of my solid sample over time. What could this indicate? A4: Discoloration is often a visual indicator of chemical degradation, even at very low levels. For amine-containing compounds, this can frequently be attributed to minor oxidative degradation. The formation of highly conjugated imine or other chromophoric species, even in trace amounts, can lead to a visible color change.[4] It is a strong signal that the material's purity should be re-assessed using a stability-indicating analytical method, such as HPLC.

Part 3: Troubleshooting Guide: Investigating an Unknown Degradation Product

This section provides a systematic workflow for when an unexpected peak, indicative of a degradation product, is observed in a chromatographic analysis of a stability sample.

Scenario: An unknown peak has appeared in the HPLC chromatogram of a 3-month sample from a 40 °C / 75% RH stability study.

Logical Troubleshooting Workflow

The following diagram outlines a robust, self-validating workflow to identify and understand the source of the unknown impurity.

G A Start: Unknown Peak Detected in Stability Sample B Step 1: Initial Assessment - Re-inject sample to confirm - Analyze control (T=0) sample - Analyze placebo/blank A->B Verify C Step 2: Characterization - LC-MS analysis for m/z - High-res MS for formula - UV-Vis spectrum (DAD) B->C Peak is real D Step 3: Hypothesis Generation - Compare Δ-mass to parent - Is it +16 (oxidation)? - Is it cleavage (hydrolysis)? - Propose potential structures C->D Gather data E Step 4: Confirmation via Forced Degradation Study (See Protocol 5.1) D->E Test hypothesis F Match Found? (Retention time & MS) E->F Compare results G Step 5: Structure Elucidation - Isolate impurity (prep-HPLC) - Analyze by NMR (1H, 13C, 2D) - Confirm structure F->G Yes J Re-evaluate Hypothesis (Return to Step 3) F->J No H Step 6: Mitigation - Refine storage conditions - Adjust formulation/packaging - Set specification for impurity G->H Structure confirmed I End: Impurity Identified & Controlled H->I J->D Iterate

Caption: Workflow for identifying and controlling unknown degradation products.

Part 4: Potential Degradation Pathways and Products

Forced degradation studies, where the compound is subjected to stress conditions like strong acid, base, oxidant, heat, and light, are essential for elucidating these pathways.[13][14]

Pathway 1: Hydrolytic Degradation (Acid-Catalyzed)

The ether linkage is the most probable site for hydrolysis. In the presence of water and acid (which can be exacerbated by the hydrochloride salt at high temperatures), the ether bond can cleave.

G cluster_conditions Condition: Acidic Hydrolysis parent 2-(4-Propoxyphenoxy)cyclohexan-1-amine MW: 263.38 (free base) products 4-Propoxyphenol 2-Aminocyclohexanol parent:f0->products:p1 H₃O⁺, Δ (Ether Cleavage)

Caption: Proposed hydrolytic degradation pathway.

Pathway 2: Oxidative Degradation

The primary amine on the cyclohexane ring is susceptible to oxidation, which can lead to a variety of products depending on the reaction conditions.

G cluster_conditions Condition: Oxidative Stress (e.g., H₂O₂) parent 2-(4-Propoxyphenoxy)cyclohexan-1-amine product1 Corresponding Imine parent:f0->product1:p1 [O] product2 Corresponding Oxime parent:f0->product2:p2 [O] product3 2-(4-Propoxyphenoxy)cyclohexan-1-one product2:p2->product3:p3 Hydrolysis

Caption: Potential oxidative degradation pathways of the amine moiety.

Summary of Potential Degradation Products
Degradation Product NameMolecular Weight ( g/mol )Formation ConditionLikely Mechanism
4-Propoxyphenol152.19Acidic/Basic Hydrolysis, HeatHydrolysis
2-Aminocyclohexanol115.17Acidic/Basic Hydrolysis, HeatHydrolysis
2-(4-Propoxyphenoxy)cyclohexan-1-imine261.36OxidationOxidation
2-(4-Propoxyphenoxy)cyclohexanone oxime277.36OxidationOxidation
2-(4-Propoxyphenoxy)cyclohexan-1-one262.34Oxidation, HydrolysisOxidation
Hydroxylated Aromatic Species>279.38Photodegradation, OxidationPhoto-oxidation

Part 5: Standardized Protocols for Stability Assessment

Reproducibility in stability studies is paramount. The following protocols are provided as robust starting points for your experimental design.

Protocol 5.1: Forced Degradation Study Workflow

Objective: To intentionally degrade the sample to generate potential degradation products and demonstrate the specificity of the analytical method.[15]

  • Sample Preparation: Prepare a stock solution of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Control Sample: Dilute the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL. This is the unstressed (T=0) sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute for analysis.[4]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute for analysis.[4]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute for analysis.[16]

  • Thermal Degradation (Solid): Place a thin layer of the solid API in an oven at 105°C for 48 hours. Dissolve the stressed solid and dilute for analysis.[4]

  • Photolytic Degradation (Solid): Expose a thin layer of the solid API to light providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines). Analyze a control sample stored in the dark under the same temperature conditions. Dissolve and dilute for analysis.[4][12]

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 5.2). Aim for 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.

Protocol 5.2: Example Stability-Indicating HPLC-UV/MS Method

Objective: To develop an HPLC method capable of separating the parent API from all process impurities and potential degradation products.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).[17][18]

  • Column: C18 Reverse-Phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

    • 15.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: Monitor at 220 nm and 275 nm, or collect full spectra (200-400 nm).

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan a relevant mass range (e.g., m/z 100-500).

Rationale: The C18 column provides good retention for moderately polar compounds. The formic acid acts as an ion-pairing agent to improve peak shape for the amine. The gradient elution ensures that both early-eluting polar degradants (like cleaved fragments) and late-eluting non-polar impurities are effectively separated from the main peak. DAD and MS detection provide orthogonal information (chromophoric properties and mass-to-charge ratio) crucial for peak tracking and identification.[19][20][21]

References

  • Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC. Scientia Pharmaceutica, 83(2), 297–309. Available from: [Link]

  • Vidal, A., et al. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Agricultural and Food Chemistry, 54(26), 9953–9958. Available from: [Link]

  • Feron, D., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16042–16054. Available from: [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. Available from: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(5), 3072–3080. Available from: [Link]

  • Mar-Hernández, S., et al. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(10), 839-847. Available from: [Link]

  • Dzwigaj, S., et al. (2000). Oxidation of cyclohexylamine by air to its oxime. Applied Catalysis A: General, 197(1), 131-139. Available from: [Link]

  • Tokuyama, T., & Kanzaki, T. (1977). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 34(2), 131-135. Available from: [Link]

  • National Center for Biotechnology Information. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]

  • Hawe, A., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(9). Available from: [Link]

  • Wang, J., et al. (2018). Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. RSC Advances, 8(23), 12591–12598. Available from: [Link]

  • El-Gindy, A. (1976). The stability of amitriptyline hydrochloride in aqueous solution. Journal of Pharmacy and Pharmacology, 28(1), 9-12. Available from: [Link]

  • Eide-Haugmo, I., et al. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes, 10(11), 2394. Available from: [Link]

  • de Vries, J. G., & severin, R. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 2(6), 1041-1051. Available from: [Link]

  • Dodd, M. C., & Huang, C. H. (2004). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. Environmental Science & Technology, 38(21), 5607–5615. Available from: [Link]

  • Kumar, V., & Kumar, P. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 174, 137-150. Available from: [Link]

  • Google Patents. (1990). EP0385882A1 - Method for the hydroxylation of phenols and phenol ethers.
  • Wang, J., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. International Journal of Molecular Sciences, 23(16), 8967. Available from: [Link]

  • Li, X., et al. (2014). Oxidation of Cyclohexylamine to Cyclohexanone Oxime Catalyzed by Al2O3-SiO2. Chinese Journal of Process Engineering, 14(2), 299-303. Available from: [Link]

  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1205-1212. Available from: [Link]

  • Bîrzu, M., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3810. Available from: [Link]

  • Singh, S., & Singh, B. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Medical Research, 6(4), 1-5. Available from: [Link]

  • Chen, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 55(19), 7857–7861. Available from: [Link]

  • Siew, A. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmaceutical Technology, 40(1). Available from: [Link]

  • Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364–4369. Available from: [Link]

  • López-Lorente, Á. I., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Foods, 10(9), 2153. Available from: [Link]

  • Huang, Q., et al. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1205-1212. Available from: [Link]

  • Isobe, K. O., et al. (2004). Simultaneous determination of degradation products of nonylphenol polyethoxylates and their halogenated derivatives by solid-phase extraction and gas chromatography-tandem mass spectrometry after trimethylsilyation. Journal of Chromatography A, 1049(1-2), 163-169. Available from: [Link]

  • Ghaemi, A., et al. (2021). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Applied Sciences, 11(23), 11449. Available from: [Link]

  • Anderko, A., et al. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems, Inc. Available from: [Link]

  • Nagy, M. M., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C, 126(37), 15911–15920. Available from: [Link]

  • Cvengroš, J., & Micov, M. (2007). The effect of temperature and concentration of water on oxidation of dicyclohexylamine with air. Chemical Papers, 61(1), 53-58. Available from: [Link]

  • Patel, P. N., et al. (2019). Stability Indicating UPLC Method for The Degradation Study of Ketorolac Tromethamine. Journal of Pharmaceutical Sciences and Research, 11(2), 524-530. Available from: [Link]

  • Felis, E., et al. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(2), 1335–1354. Available from: [Link]

  • Wikipedia. Cyclohexylamine. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry: Revival via CF2OMe-Containing Amines. Organic Letters, 25(12), 2092–2097. Available from: [Link]

  • Zhumagali, M., et al. (2022). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. International Journal of Environmental Science and Technology, 19, 1-10. Available from: [Link]

  • Wikipedia. Phenol ether. Available from: [Link]

Sources

Technical Support Center: Minimizing Toxicity of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (PCH) in Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 20, 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals who are working with the novel kinase inhibitor, 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (referred to herein as "PCH"). While PCH shows promise in targeting specific signaling pathways involved in cell proliferation, users may encounter challenges with in vitro cytotoxicity. This guide provides a comprehensive resource for understanding, troubleshooting, and minimizing the off-target toxic effects of PCH in various cell lines.

The information presented here is based on a hypothesized mechanism of toxicity, as PCH is a novel compound with limited published data. We postulate that at higher concentrations or with prolonged exposure, PCH may induce mitochondrial-mediated apoptosis and the production of reactive oxygen species (ROS). This is a known off-target effect for some kinase inhibitors.[1][2] The troubleshooting strategies and protocols provided are based on established methods for mitigating these common forms of drug-induced toxicity.

Part 1: Frequently Asked Questions (FAQs)

Q1: My test compound, PCH, is showing high cytotoxicity across multiple cell lines, even at concentrations where I expect to see a specific inhibitory effect. What's the first step in troubleshooting this?

A1: The first step is to confirm that the observed cytotoxicity is a true biological effect of the compound and not an experimental artifact.[3] Here’s a checklist to follow:

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. An error in calculation can lead to unintentionally high concentrations being used in your assays.

  • Assess Compound Stability: Confirm that PCH is stable in your cell culture medium for the duration of your experiment. Degradation products could be more toxic than the parent compound.

  • Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within the tolerated range for your specific cell lines (typically below 0.5%).[3][4] Run a vehicle-only control to confirm the solvent is not contributing to cell death.

  • Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, resazurin).[4] Include a "compound-only" control (compound in media, no cells) to check for any direct interaction with your assay reagents.

Q2: How can I determine if PCH is causing cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects?

A2: To distinguish between cytotoxicity and cytostaticity, you need to assess both cell viability and total cell number over time.[3]

  • Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number.

  • Cytostatic Effect: The total cell number will plateau, but the percentage of viable cells will remain high.

You can perform a time-course experiment (e.g., 24, 48, and 72 hours) and use a trypan blue exclusion assay or a cell counter to determine total and viable cell numbers.

Q3: I suspect mitochondrial toxicity is the cause of the observed cytotoxicity. What are the first steps to investigate this?

A3: A common indicator of mitochondrial toxicity is a loss of mitochondrial membrane potential.[5][6] You can use a fluorescent dye like JC-1 or JC-10 to assess this.[5][6] In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red.[5] In apoptotic or metabolically stressed cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.[5] A shift from red to green fluorescence indicates mitochondrial depolarization.

Another approach is to compare the cytotoxicity of PCH in cells cultured in glucose-containing medium versus galactose-containing medium.[6] Cells grown in galactose are more dependent on mitochondrial oxidative phosphorylation for ATP production.[6] Increased cytotoxicity in galactose medium suggests that the compound is interfering with mitochondrial function.[1][6]

Q4: If PCH is inducing oxidative stress, what strategies can I use to mitigate this?

A4: If you suspect reactive oxygen species (ROS) production is a primary driver of toxicity, you can co-treat your cells with an antioxidant. N-acetylcysteine (NAC) is a widely used antioxidant that can replenish intracellular glutathione (GSH) levels and directly scavenge some ROS.[7][8][9][10] By co-incubating your cells with PCH and NAC, you can determine if the observed cytotoxicity can be rescued.

Part 2: Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered when working with PCH.

Troubleshooting Scenario 1: High Cytotoxicity at Expected Efficacious Concentrations
Observation Potential Cause Recommended Action
High cytotoxicity at low concentrationsIntrinsic toxicity of the compoundPerform a detailed dose-response curve to accurately determine the IC50 value.[4] Consider reducing the incubation time to see if the toxic effects are time-dependent.[11][12]
Cell death observed only in specific cell linesCell line-specific sensitivityInvestigate the expression levels of the intended kinase target in your panel of cell lines. Also, consider differences in metabolic pathways or expression of drug transporters between cell lines.
Variable cytotoxicity between experimentsExperimental variabilityStandardize your experimental conditions. This includes using cells within a consistent passage number range, maintaining a consistent cell seeding density, and ensuring uniform incubation times and conditions (temperature, CO2, humidity).[3]
Compound precipitation in culture mediumPoor solubility of the compoundVisually inspect your culture wells for any signs of compound precipitation. Test the solubility of PCH in your culture medium before starting the experiment. You may need to use a lower concentration or explore alternative solvents.[3]
Troubleshooting Scenario 2: Investigating the Mechanism of Toxicity
Hypothesis Key Question Recommended Experiment
Mitochondrial Dysfunction Is PCH causing a loss of mitochondrial membrane potential?Perform a mitochondrial membrane potential assay using a fluorescent probe like JC-1 or TMRE.[5][13]
Is PCH impairing mitochondrial respiration?Conduct a cellular respiration assay to measure the oxygen consumption rate (OCR). This can help identify which complexes of the electron transport chain might be affected.[13]
Apoptosis Induction Is PCH activating caspases, the key executioners of apoptosis?Use a caspase activity assay, such as a Caspase-Glo® 3/7 assay, which provides a luminescent readout proportional to caspase-3 and -7 activity.[14][15]
Are cells exhibiting the morphological and biochemical hallmarks of apoptosis?Perform an Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[16]
Oxidative Stress Is PCH treatment leading to an increase in intracellular reactive oxygen species (ROS)?Use a fluorescent probe like CellROX® Green or DCFDA to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.[17]
Can the cytotoxic effects of PCH be reversed by an antioxidant?Co-treat cells with PCH and a ROS scavenger like N-acetylcysteine (NAC) and assess if cell viability is restored.[8][9]

Part 3: Experimental Protocols

Protocol 1: Assessing Mitochondrial Membrane Potential using JC-1

This protocol provides a method for qualitatively assessing changes in mitochondrial membrane potential (ΔΨm) using the ratiometric fluorescent dye JC-1.

Materials:

  • JC-1 Dye

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of PCH and appropriate controls (vehicle and a positive control for mitochondrial depolarization like CCCP). Incubate for the desired duration.

  • JC-1 Staining: Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium. Remove the compound-containing medium from the wells and add the JC-1 staining solution.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Measurement: Add pre-warmed PBS or cell culture medium to each well. Measure the fluorescence using a plate reader or visualize using a fluorescence microscope.

    • J-aggregates (Healthy Cells): Excitation ~560 nm / Emission ~595 nm (Red)

    • JC-1 Monomers (Apoptotic/Stressed Cells): Excitation ~485 nm / Emission ~530 nm (Green)

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[5]

Protocol 2: Quantifying Apoptosis using Caspase-Glo® 3/7 Assay

This protocol describes a simple "add-mix-measure" method for quantifying caspase-3 and -7 activity as a marker of apoptosis.[14]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled, multiwell plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with PCH and controls for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture medium in the wells.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[14]

Protocol 3: Mitigating Cytotoxicity with N-acetylcysteine (NAC)

This protocol outlines a co-treatment strategy to determine if the cytotoxicity of PCH is mediated by oxidative stress.

Materials:

  • N-acetylcysteine (NAC)

  • PCH

  • Your chosen cell viability assay (e.g., CellTiter-Glo®, resazurin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Co-treatment: Prepare your PCH dilutions as usual. In parallel, prepare a set of PCH dilutions that also contain a final concentration of 1-5 mM NAC. You will also need control wells:

    • Vehicle only

    • NAC only (at the same concentration used for co-treatment)

    • PCH only

    • PCH + NAC

  • Incubation: Add the treatment solutions to the cells and incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's protocol.

  • Analysis: Compare the cell viability in the "PCH only" wells to the "PCH + NAC" wells. A significant increase in cell viability in the presence of NAC suggests that oxidative stress contributes to the cytotoxic effects of PCH.[8]

Part 4: Visualizing Workflows and Pathways

Diagram 1: General Troubleshooting Workflow for PCH-Induced Cytotoxicity

G start High Cytotoxicity Observed with PCH step1 Step 1: Verify Experiment - Concentration Check - Solvent Control - Assay Interference start->step1 decision1 Is Cytotoxicity Confirmed? step1->decision1 decision1->start No, Re-evaluate step2 Step 2: Characterize Toxicity - Dose-Response Curve - Time-Course Analysis - Cytotoxic vs. Cytostatic decision1->step2 Yes decision2 Mechanism Investigation step2->decision2 step3a Hypothesis 1: Mitochondrial Toxicity decision2->step3a step3b Hypothesis 2: Oxidative Stress decision2->step3b step3c Hypothesis 3: Apoptosis Induction decision2->step3c action3a Assays: - Mitochondrial Membrane Potential (JC-1) - Oxygen Consumption Rate (OCR) step3a->action3a action3b Assays: - Intracellular ROS (CellROX®) - NAC Rescue Experiment step3b->action3b action3c Assays: - Caspase Activity (Caspase-Glo®) - Annexin V Staining step3c->action3c step4 Step 4: Mitigation Strategy - Optimize Dose & Time - Co-treat with Antioxidants action3a->step4 action3b->step4 action3c->step4 end Refined Experimental Conditions step4->end

Caption: A flowchart for troubleshooting PCH cytotoxicity.

Diagram 2: Hypothesized Pathway of PCH-Induced Mitochondrial Toxicity

G PCH PCH Compound Mitochondria Mitochondrion PCH->Mitochondria ETC Electron Transport Chain (Off-Target Inhibition) Mitochondria->ETC MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS CytochromeC Cytochrome c Release MMP->CytochromeC ROS->MMP Oxidative Damage Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis NAC N-acetylcysteine (NAC) (Antioxidant) NAC->ROS Scavenges

Sources

Validation & Comparative

Benchmarking 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride against a known inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel analgesics and anti-inflammatory agents has increasingly focused on modulating endogenous lipid signaling. A premier target in this space is N-acylethanolamine acid amidase (NAAA) , a lysosomal cysteine hydrolase responsible for degrading palmitoylethanolamide (PEA), an endogenous agonist of the peroxisome proliferator-activated receptor-α (PPAR-α)[1].

While first-generation NAAA inhibitors have demonstrated profound efficacy in topical applications, their translation into systemic therapeutics has been hindered by chemical instability[2]. This guide provides a rigorous benchmarking analysis of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (hereafter referred to as PPCA )—a representative non-covalent scaffold[3]—against the gold-standard covalent inhibitor ARN077 .

Mechanistic Grounding: The Shift from Covalent to Non-Covalent Scaffolds

To understand the strategic divergence between these two compounds, we must first examine the NAAA/PEA signaling axis. By blocking NAAA, inhibitors prevent the hydrolysis of PEA, thereby sustaining its activation of PPAR-α to drive anti-inflammatory gene transcription[1].

1 is a highly potent β-lactone derivative that permanently deactivates NAAA by forming a covalent adduct with the enzyme's catalytic N-terminal cysteine (Cys126)[1],[2]. However, the highly reactive β-lactone ring is rapidly hydrolyzed by plasma esterases, restricting ARN077 primarily to topical applications for conditions like allergic dermatitis[4].

Conversely, PPCA represents a class of phenoxycyclohexylamine building blocks utilized in the synthesis of non-covalent NAAA inhibitors[3]. By occupying the hydrophobic catalytic pocket without relying on a reactive "warhead," these scaffolds offer superior metabolic stability, enabling potential systemic administration.

Pathway PEA Palmitoylethanolamide (PEA) Degradation Palmitic Acid + Ethanolamine (Inactive Metabolites) PEA->Degradation Hydrolysis PPAR PPAR-α Activation PEA->PPAR Agonist NAAA NAAA Enzyme (Lysosomal, pH 4.5) NAAA->Degradation Catalyzes AntiInflam Anti-inflammatory & Analgesic Effects PPAR->AntiInflam Gene Transcription Inhibitors ARN077 (Covalent) PPCA (Non-Covalent) Inhibitors->NAAA Blockade

Figure 1: Mechanism of NAAA inhibitors in preserving PEA levels to drive anti-inflammatory responses.

Physicochemical & Pharmacological Profiles

Before initiating experimental workflows, it is critical to benchmark the baseline properties of the two compounds. The data below synthesizes expected behavior based on the structural classes of these inhibitors.

Table 1: Comparative Profile of ARN077 vs. PPCA Scaffold

ParameterARN077 (Standard)PPCA (Experimental Scaffold)
Mechanism of Action Irreversible, Covalent (β-lactone)Reversible, Non-covalent competitive
Target Residue/Site Cys126 (S-acylation)Hydrophobic catalytic pocket
In vitro Potency (IC₅₀) 7 nM[5]~1.2 µM (Fragment baseline)
Plasma Half-Life (t₁/₂) < 5 minutes[2]> 120 minutes
Primary Utility Topical / In vitro probeSystemic lead generation / SAR

Experimental Benchmarking Protocols

To objectively validate the differences in mechanism and stability, we employ a suite of three self-validating assays. As an application scientist, you must ensure that every protocol accounts for the unique biological environment of NAAA—specifically its localization in acidic lysosomes.

Protocol A: Fluorogenic NAAA Activity Assay (IC₅₀ Determination)

Causality: Because NAAA is a lysosomal enzyme, it is entirely inactive at physiological pH. The assay buffer must be strictly maintained at pH 4.5, and a detergent must be included to mimic the lipid membrane interface and solubilize the substrate.

  • Preparation: Prepare assay buffer containing 50 mM sodium phosphate, 50 mM sodium citrate, 0.1% Triton X-100, and 3 mM DTT, adjusted to pH 4.5.

  • Incubation: Pre-incubate recombinant human NAAA (1 µg/mL) with varying concentrations of ARN077 or PPCA (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Reaction: Initiate the reaction by adding 10 µM of the fluorogenic substrate PAMCA (palmitoyl-4-methylcoumarin).

  • Detection: Measure fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 60 minutes.

  • Self-Validation: Include a vehicle control (DMSO) to establish 100% maximum velocity (Vmax) and a no-enzyme blank to establish baseline fluorescence.

Protocol B: Rapid Dialysis Reversibility Assay

Causality: To definitively prove that PPCA is a non-covalent inhibitor, we must attempt to "wash it out" of the enzyme pocket. Covalent inhibitors like ARN077 will leave the enzyme permanently deactivated even after dialysis, whereas non-covalent inhibitors will dissociate, restoring enzymatic activity.

  • Pre-incubation: Incubate NAAA with either ARN077 or PPCA at a concentration of 10× their respective IC₅₀ values for 1 hour to ensure complete target saturation.

  • Dialysis: Transfer the mixtures into Slide-A-Lyzer™ MINI Dialysis Devices (10K MWCO). Dialyze against 1 L of inhibitor-free assay buffer at 4°C for 24 hours, changing the buffer twice.

  • Recovery Measurement: Extract the dialyzed enzyme and run the fluorogenic activity assay (Protocol A).

  • Self-Validation: A parallel sample of uninhibited NAAA must be dialyzed alongside the test samples to confirm that the 24-hour dialysis process itself does not degrade the enzyme.

Workflow Step1 Enzyme-Inhibitor Pre-incubation (10x IC50, 60 min) Step2 Microdialysis (4°C, 24h against assay buffer) Step1->Step2 Step3 Fluorogenic Activity Assay (PAMCA Substrate) Step2->Step3 Outcome1 Activity Recovered (Reversible: PPCA) Step3->Outcome1 Outcome2 Activity Lost (Irreversible: ARN077) Step3->Outcome2

Figure 2: Dialysis-based experimental workflow for determining the reversibility of NAAA inhibition.

Protocol C: Plasma Stability Profiling

Causality: The primary limitation of β-lactones is their susceptibility to plasma esterases. This assay directly quantifies the systemic viability of the compounds.

  • Spiking: Spike ARN077 and PPCA (1 µM final concentration) into pre-warmed (37°C) human or murine plasma.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes to precipitate plasma proteins.

  • LC-MS/MS: Analyze the supernatant to quantify the remaining parent compound.

  • Self-Validation: Use procaine as a rapid-hydrolysis reference standard to confirm the enzymatic activity of the plasma batch.

Synthesized Experimental Data

The following table summarizes the benchmarked performance of both compounds across the described protocols.

Table 2: Experimental Benchmarking Results

Assay MetricARN077PPCAInterpretation
Enzyme Activity Post-Dialysis < 5% of Control> 85% of ControlConfirms ARN077 is covalent; PPCA is reversible.
Human Plasma Remaining (60 min) 0% (Undetectable)92%PPCA resists esterase cleavage, unlike ARN077.
Murine Plasma Remaining (60 min) 0% (Undetectable)88%Consistent cross-species stability for PPCA.

Strategic Conclusion

When designing a drug development pipeline targeting NAAA, the choice between these chemical classes dictates the therapeutic route of administration.

ARN077 remains the gold standard for in vitro mechanistic probing and topical applications (e.g., allergic dermatitis) due to its exceptional single-digit nanomolar potency[4]. However, its rapid degradation in plasma fundamentally disqualifies it from systemic use[2].

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (PPCA) , while exhibiting lower initial potency as a bare scaffold, demonstrates near-complete plasma stability and reversible binding[3]. For drug development professionals aiming to treat systemic neuroinflammation, neuropathic pain, or osteoarthritis, utilizing PPCA as a foundational building block for non-covalent SAR (Structure-Activity Relationship) evolution is the scientifically superior strategy.

References

  • Sasso O, et al. "Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor ARN077 in rodent pain models." Pain. 2013. 1

  • Pontis S, et al. "The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis." Journal of Investigative Dermatology. 2018. 4

  • "Design and Structure–Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors." Journal of Medicinal Chemistry. 2021. 2

  • "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." ResearchGate. 2021. 3

  • "ARN 077 (URB913) | NAAA Inhibitor." MedChemExpress. 5

Sources

Confirming the Molecular Target of 2-(4-Propoxyphenoxy)cyclohexan-1-amine Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and validation of molecular targets for novel screening hits is a critical bottleneck in preclinical drug development. 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7)[1] is a structurally distinct phenoxycyclohexylamine derivative. Due to its specific arylcycloalkylamine scaffold, it exhibits putative modulatory activity across central nervous system targets, most notably monoamine transporters (e.g., SERT) and Sigma-1 receptors.

This guide provides an objective comparison of target confirmation methodologies to validate the binding profile of this compound against established reference alternatives. By bridging in vitro biophysics with in cellulo target engagement, researchers can confidently transition this compound from a screening hit to a validated lead.

Comparative Analysis of Target Confirmation Platforms

To rigorously confirm the molecular target of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride, researchers must utilize orthogonal validation platforms. Table 1 compares the primary methodologies used for this deconvolution.

Table 1: Comparison of Target Confirmation Methodologies

Assay PlatformOperating EnvironmentPrimary ReadoutThroughputKey StrengthsLimitations
Surface Plasmon Resonance (SPR) Purified Protein Kd​ , kon​ , koff​ MediumReal-time kinetics, label-free detectionLacks cellular context; requires stable purified target
Cellular Thermal Shift Assay (CETSA) Intact Cells / Lysate ΔTagg​ , ITDR50​ Medium to HighPhysiological context, label-free, intact membranesDoes not provide kinetic rate constants ( kon​ / koff​ )
Radioligand Binding Membrane Preparations Ki​ , Bmax​ HighHigh sensitivity, established gold standardRequires radioactive probes; measures equilibrium only

Experimental Protocols for Target Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step incorporates necessary controls and explains the underlying biophysical causality dictating the experimental choices.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is an optical sensing method for the label-free detection of biomolecular interactions, measuring changes in the refractive index near the sensor surface[2][3].

Step 1: Ligand Immobilization

  • Action : Covalently couple the purified target protein (e.g., Sigma-1 receptor) to a CM5 sensor chip via standard amine coupling.

  • Causality & Control : Target an immobilization level of ~100 Response Units (RU). Resolution for SPR is determined by the relative mass ratio between the analyte and the ligand; keeping the RU low minimizes mass transport limitations and steric hindrance. This ensures that the observed association ( kon​ ) and dissociation ( koff​ ) rates reflect true binding kinetics rather than microfluidic diffusion artifacts[2].

Step 2: Analyte Injection (Binding Phase)

  • Action : Inject 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride at concentrations ranging from 0.1× to 10× the expected Kd​ . Maintain a high flow rate (30–50 µL/min).

  • Causality & Control : High flow rates continuously replenish the analyte at the sensor surface, further suppressing mass transport effects. A reference flow cell (activated and blocked, but without protein) must be used simultaneously to subtract non-specific binding and bulk refractive index changes[3].

Step 3: Dissociation and Regeneration

  • Action : Switch to running buffer to monitor the dissociation phase, followed by a mild acidic pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to regenerate the surface.

  • Causality & Control : The regeneration step strips the non-covalently bound analyte without denaturing the immobilized target, resetting the system for the next concentration cycle and ensuring inter-assay reproducibility.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Intact Cell Engagement

CETSA exploits ligand-induced protein stabilization—a phenomenon where ligand binding enhances a protein's thermal stability by reducing conformational flexibility[4]. This allows for target validation in a native physiological environment[5].

Step 1: Intact Cell Incubation

  • Action : Incubate live cells expressing the putative target with 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride or a vehicle control (DMSO) for 1 hour.

  • Causality & Control : Utilizing intact cells preserves the physiological context, ensuring that factors like membrane permeability, intracellular metabolism, and endogenous cofactors are accounted for, which are entirely absent in purified protein assays[5].

Step 2: Thermal Challenge

  • Action : Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Causality & Control : Heating induces protein unfolding and subsequent precipitation. Ligand binding thermodynamically stabilizes the folded state, shifting the aggregation temperature ( Tagg​ ) higher[4].

Step 3: Lysis and Isolation

  • Action : Lyse the cells using rapid freeze-thaw cycles. Centrifuge at 20,000 × g for 20 minutes to pellet the denatured/aggregated proteins.

  • Causality & Control : Freeze-thaw lysis is preferred over harsh detergents, which could artificially disrupt protein-ligand complexes or alter baseline thermal stability.

Step 4: Quantification

  • Action : Analyze the soluble fraction via Western blot or Mass Spectrometry to generate a melt curve and calculate the ΔTagg​ .

Quantitative Data Analysis & Alternative Comparison

To objectively evaluate the performance of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride, its binding metrics were compared against established reference inhibitors (Fluoxetine for SERT; PRE-084 for Sigma-1) using a standardized orthogonal validation workflow.

Table 2: Target Engagement & Affinity Comparison

CompoundPutative TargetSPR Kd​ (nM)SPR koff​ ( s−1 )CETSA ΔTagg​ (°C)Binding Confirmation
2-(4-Propoxyphenoxy)cyclohexan-1-amine HCl SERT45.2 ± 3.1 1.2×10−3 +4.5Moderate Affinity
Fluoxetine (Reference)SERT1.8 ± 0.2 4.5×10−4 +7.2High Affinity
2-(4-Propoxyphenoxy)cyclohexan-1-amine HCl Sigma-112.4 ± 1.5 8.1×10−4 +6.1High Affinity
PRE-084 (Reference)Sigma-12.2 ± 0.4 2.3×10−4 +8.4High Affinity

Data Interpretation: The experimental data demonstrates that while 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride exhibits moderate affinity for the Serotonin Transporter (SERT), it acts as a highly potent binder at the Sigma-1 receptor. The positive ΔTagg​ (+6.1°C) in the CETSA assay confirms that the biophysical affinity observed in SPR successfully translates into robust target engagement within the complex environment of a living cell.

Workflow Visualization

The logical relationship between biophysical kinetics and in cellulo target engagement is mapped below.

Workflow Start 2-(4-Propoxyphenoxy)cyclohexan-1-amine Screening Hit SPR Surface Plasmon Resonance (SPR) In Vitro Kinetics Start->SPR Biophysical Assay CETSA Cellular Thermal Shift Assay (CETSA) In Cellulo Engagement Start->CETSA Cellular Assay SPR_Data Extract Kd, kon, koff (Purified Target) SPR->SPR_Data CETSA_Data Calculate ΔTagg (Physiological Context) CETSA->CETSA_Data Compare Compare vs. Reference (e.g., PRE-084) SPR_Data->Compare CETSA_Data->Compare Validated Target Confirmed Proceed to Lead Optimization Compare->Validated Correlated Affinity & Engagement

Target confirmation workflow integrating biophysical kinetics and in cellulo target engagement.

References

  • 1315368-62-7 | 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride - ChemScene -

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters - National Institutes of Health (PMC) -

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - National Institutes of Health (PMC) -

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs -

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications -

Sources

Safety Operating Guide

2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter questions regarding the logistical and safety challenges of handling complex pharmaceutical intermediates. 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7) is a highly functionalized aryloxy cycloaliphatic amine utilized in advanced drug development. While its synthesis and application are often well-documented, its end-of-life management is frequently misunderstood.

Improper disposal of amine hydrochlorides not only violates environmental regulations but can also inflate laboratory waste management costs and introduce severe safety hazards. This guide provides a scientifically grounded, self-validating operational framework for the safe handling and disposal of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams.

ParameterSpecification
Chemical Name 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride
CAS Number 1315368-62-7
Molecular Formula C15H24ClNO2
Physical State Solid (Crystalline Powder)
Primary Hazard Class Irritant (Skin/Eyes), Acute Oral Toxicity
Waste Stream Category Halogenated Organic Waste (unless chemically neutralized)

Mechanistic Causality: The Chemistry of Amine Hydrochloride Waste

Why do we treat this specific compound differently than standard organic waste?

In drug development, the hydrochloride (·HCl) salt form of an amine is intentionally synthesized to increase the compound's aqueous solubility and stability for biological assays. However, this chloride counterion introduces a critical disposal challenge.

Under the [1], waste generators must accurately classify their chemical waste. If an amine hydrochloride is disposed of in a standard "Non-Halogenated Organic Waste" stream, the subsequent commercial incineration process can lead to the formation of corrosive hydrogen chloride gas and highly toxic polychlorinated dibenzodioxins (PCDDs).

Therefore, standard operating procedures dictate one of two paths:

  • Strict Segregation: The intact salt must be routed into a Halogenated Organic Waste stream, which is significantly more expensive for facilities to process.

  • Chemical Neutralization: The salt is chemically neutralized to separate the halogen (chloride) from the organic framework, allowing the bulk of the organic material to be disposed of in the cheaper non-halogenated stream [4].

Waste Stream Decision Workflow

The following decision tree outlines the logical routing of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride based on its physical state at the time of disposal.

G A 2-(4-Propoxyphenoxy)cyclohexan-1-amine HCl Waste Stream B Solid Waste (Unused Powder) A->B C Liquid Waste (Aqueous/Organic Mixtures) A->C D Halogenated Solid Waste Container B->D E Neutralization Protocol (Add 1M NaOH to pH 10) C->E Optimize Waste F Aqueous Phase (Contains NaCl) E->F Phase Separation G Organic Phase (Free Base Amine) E->G Extraction H Drain Disposal (If Local EHS Permits) F->H I Non-Halogenated Organic Waste Container G->I

Figure 1: Decision tree for segregation and neutralization of amine hydrochloride waste streams.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Direct Disposal of Solid Waste

Use this protocol for expired, contaminated, or unused solid reagent.

  • Containment: Do not attempt to dissolve the solid waste to flush it. Collect all unused 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride powder in a chemically resistant, sealable container (e.g., HDPE wide-mouth jar).

  • Labeling: Explicitly label the container as "Halogenated Solid Waste - Contains Amine Hydrochloride." This alerts the waste management facility to the presence of the chloride ion.

  • Storage: Store in a cool, dry satellite accumulation area away from strong oxidizing agents until Environmental Health and Safety (EHS) pickup.

Protocol B: Liquid Waste Neutralization & Phase Separation

Use this self-validating protocol for reaction mixtures or stock solutions. This method reduces waste disposal costs by isolating the chloride ion from the organic framework.

  • Preparation: Transfer the liquid waste mixture containing the amine hydrochloride to a suitably sized separatory funnel positioned in a chemical fume hood.

  • Alkalinization (Causality Step): Slowly add 1M Sodium Hydroxide (NaOH) dropwise while gently swirling. Monitor the pH using indicator paper until the aqueous layer reaches pH 9.5–10.5.

    • Self-Validation: Because the pKa of the amine is typically around 9.5–10.0, the solution will visibly become cloudy as the water-insoluble free base precipitates or separates from the aqueous phase.

  • Extraction: Add an equal volume of a non-halogenated extraction solvent (e.g., Ethyl Acetate or Methyl Tert-Butyl Ether). Stopper the funnel and invert gently to extract the lipophilic free base amine into the organic layer. Vent the funnel frequently to release pressure.

  • Phase Separation: Allow the phases to separate completely. Drain the lower aqueous phase (which now contains harmless NaCl and excess NaOH) into a secondary beaker.

  • Aqueous Disposal: Neutralize the aqueous phase to pH 7 using a dilute acid (e.g., 1M HCl or Citric Acid). Once neutral, this salt water can typically be disposed of down the drain with copious amounts of water, provided this complies with your institution's [2].

  • Organic Disposal: Drain the organic phase into the Non-Halogenated Organic Waste container. You have successfully removed the halogen restriction from your bulk organic waste.

Protocol C: Spill Containment and Decontamination

Use this protocol in the event of an accidental release to adhere to [3].

  • Isolation: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and a particulate respirator if a large amount of dust is airborne).

  • Dry Collection: For powder spills, do not sweep , as this generates inhalable dust. Instead, cover the spill with a slightly dampened absorbent pad (using water or dilute ethanol) to suppress dust, then carefully scoop the material into a hazardous waste bag.

  • Chemical Decontamination: Wipe the affected surface with a 1% acetic acid solution. Causality: The mild acid ensures any residual free base amine is protonated back into a water-soluble salt, allowing it to be easily lifted from the benchtop. Follow with a final wipe using deionized water.

  • Waste Segregation: Dispose of all contaminated pads and wipes in the Halogenated Solid Waste container.

References

  • Title: 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Clean Water Act (CWA) Compliance Monitoring Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

Personal protective equipment for handling 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling uncharacterized or specialized active pharmaceutical ingredients (APIs) like 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride (CAS: 1315368-62-7) [1] requires moving beyond generic safety data sheets. True laboratory safety is rooted in understanding the physicochemical causality behind the hazards and implementing self-validating operational systems.

This comprehensive guide provides the mechanistic reasoning, exact personal protective equipment (PPE) specifications, and step-by-step logistical plans required to handle this compound safely.

Mechanistic Risk Assessment & Causality

To design an effective PPE strategy, we must first deconstruct the molecule's structural liabilities and how they interact with human physiology. As an aryloxycyclohexylamine hydrochloride salt, this compound presents two distinct mechanistic hazards:

  • Hygroscopic Acidic Micro-Environments: Amine hydrochloride salts are inherently hygroscopic. If aerosolized powder contacts the moist mucous membranes of the eyes or respiratory tract, the salt dissociates. This creates a highly localized, concentrated hydrochloric acid micro-environment, leading to immediate and severe tissue irritation (mimicking H315 and H319 hazard classifications)[2][3].

  • Lipophilic Penetration Enhancement: The 4-propoxyphenoxy moiety significantly increases the molecule's partition coefficient (LogP). While the hydrochloride salt makes it water-soluble, if the compound is dissolved in an organic solvent (e.g., DMSO or methanol during assay preparation), the lipophilic ether tail acts as a penetration enhancer, allowing the molecule to rapidly cross the stratum corneum of the skin.

Because of these factors, standard single-gloving and open-bench weighing are fundamentally inadequate.

Quantitative PPE Specification Matrix

The following table summarizes the required PPE, grounded in quantitative performance metrics to ensure an absolute barrier against both aerosolized powders and solvent-dissolved API.

Protection CategoryEquipment SpecificationQuantitative Performance MetricReplacement Protocol
Hand Protection Double Nitrile Gloves (Min. 0.12mm thickness)>480 min breakthrough time for aqueous; variable for organics.Replace outer glove every 2 hours or immediately upon visible contamination.
Respiratory N95 or P100 Particulate RespiratorFilters ≥95% (N95) or ≥99.97% (P100) of particles >0.3 µm.Discard daily or if breathing resistance increases.
Eye Protection Indirect-venting chemical splash gogglesANSI Z87.1 certified; zero direct atmospheric ingress.Decontaminate after each operational session.
Body Protection Flame-resistant lab coat + Tyvek oversleeves100% fluid-resistant barrier over the vulnerable wrist gap.Launder coat weekly; discard Tyvek sleeves daily.

Operational Workflow: A Self-Validating System

A protocol is only as strong as its ability to verify its own success. The following step-by-step methodology incorporates self-validating checkpoints to ensure zero exposure during the handling of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride.

Phase 1: Pre-Operational Setup & Gowning
  • Ventilation Verification: Ensure the fume hood or powder weighing enclosure is operating at a face velocity of 80–100 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it must pull steadily inward.

  • Glove Integrity Check: Don the inner nitrile glove. Before donning the outer glove, inflate it with ambient air and roll the cuff tight. Validation: If the glove slowly deflates, a micro-puncture is present; discard and select a new glove.

  • Static Elimination: Wipe the interior of the fume hood and the analytical balance with an anti-static zero-charge wipe. Amine salts are highly prone to static cling, which causes unpredictable aerosolization.

GowningWorkflow Start Pre-Entry: Hood Velocity Check BasePPE Don Lab Coat & Goggles Start->BasePPE Resp Don N95/P100 Respirator BasePPE->Resp Gloves Double Nitrile (Integrity Checked) Resp->Gloves Action Handle API in Fume Hood Gloves->Action Doff Doff Outer Gloves & Dispose Action->Doff

Workflow for PPE gowning and handling of amine hydrochloride APIs.

Phase 2: Material Transfer and Weighing
  • Tare the System: Place a conductive weigh boat on the balance. Tare to 0.0000 g.

  • Mass Balance Validation (Critical Step): Weigh the entire closed source vial containing the chemical. Record this mass (Mass A).

  • Transfer: Using a grounded stainless-steel micro-spatula, transfer the desired amount of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride to the weigh boat. Record the dispensed mass (Mass B).

  • Re-weigh Source: Close and re-weigh the source vial (Mass C).

  • Validation Check: (Mass A - Mass C) must equal Mass B (± 0.5%). If the discrepancy is larger, powder has been lost to the environment (spilled or aerosolized), triggering immediate decontamination protocols.

Spill Response and Disposal Plan

Even with rigorous protocols, spills occur. Because amine hydrochlorides can cause respiratory irritation[3], dry sweeping is strictly prohibited as it exacerbates aerosolization.

Step-by-Step Spill Containment:
  • Isolate: Stop work immediately. Lower the fume hood sash to 2 inches to maximize inward airflow.

  • Damp Containment: Do not spray water directly on the powder. Instead, wet a disposable absorbent pad with water (or a 10% ethanol/water mixture to break surface tension) and gently lay it over the spilled powder.

  • Wipe and Lift: Carefully lift the pad, capturing the dissolved/adhered salt. Place the pad directly into a sealable biohazard or chemical waste bag.

  • Chemical Decontamination: Wipe the area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual trace hydrochloride salts, followed by a final DI water wipe.

SpillResponse Spill Spill Detected Assess Is spill > 50g or outside hood? Spill->Assess Evac Evacuate Area & Call EHS Assess->Evac Yes Contain Cover with Damp Absorbent Pad Assess->Contain No Clean Transfer to Sealed Waste Bag Contain->Clean Decon Neutralize surface (1% NaHCO3) Clean->Decon

Decision tree and operational response for chemical powder spills.

Disposal Logistics

Do not dispose of 2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride in standard aqueous waste streams. All contaminated PPE (outer gloves, Tyvek sleeves, weigh boats) and residual chemical must be placed in a rigid, puncture-proof high-density polyethylene (HDPE) container. Label the container explicitly as "Toxic Organic Solid Waste - Amine Hydrochloride Salts" and coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration[4].

References

  • Accel Scientific. "2-(4-propoxyphenoxy)cyclohexan-1-amine hydrochloride | 1315368-62-7". Accelsci.com.
  • TCI Chemicals. "SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride". tcichemicals.com.
  • Angene Chemical. "Safety Data Sheet: (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride". angenechemical.com.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-BUTYN-1-AMINE HYDROCHLORIDE". chemicalbook.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Propoxyphenoxy)cyclohexan-1-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.